methyl (Z)-3-(1-naphthyl)-2-propenoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-naphthalen-1-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGYPDQJVYJTLM-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemical & Functional Analysis: Methyl 3-(1-naphthyl)acrylate Isomers
An In-Depth Technical Guide for Drug Development & Materials Science
Executive Summary
Methyl 3-(1-naphthyl)acrylate represents a critical scaffold in the study of photomechanical materials and pharmacophores. While the thermodynamic trans-isomer (E) is the standard synthetic product used in cross-coupling chemistries, the high-energy cis-isomer (Z) offers unique value as a photo-switchable unit in photopharmacology. This guide provides a rigorous technical comparison of these stereoisomers, detailing their synthesis, spectroscopic differentiation, and functional reactivity.
Part 1: Structural & Thermodynamic Fundamentals
The core distinction between the isomers lies in the spatial arrangement of the naphthyl and ester groups across the C=C double bond. This stereochemistry dictates their electronic conjugation and steric stability.
| Feature | Trans-Isomer ( | Cis-Isomer ( |
| Thermodynamics | Stable (Global Minimum) | Metastable (High Energy) |
| Steric Strain | Minimal (Planar conjugation) | High (Naphthyl/Ester clash) |
| Conjugation | Extended | Disrupted (Twisted) |
| Dipole Moment | Generally lower | Generally higher |
| Primary Access | Chemical Synthesis (Heck/Knoevenagel) | Photochemical Isomerization |
Steric & Electronic Implications
In the trans-configuration, the naphthyl ring and the carbonyl system can achieve near-planarity, maximizing orbital overlap. In the cis-isomer, the peri-hydrogen of the naphthalene ring sterically interferes with the methyl ester group. This forces the molecule to twist out of planarity, breaking conjugation and raising the ground-state energy. This "pre-loaded" steric energy is the driving force behind the thermal relaxation of cis back to trans in the dark.
Part 2: Spectroscopic Characterization (Self-Validating Protocols)
Distinguishing these isomers requires precise analytical techniques. The most reliable method is
Nuclear Magnetic Resonance ( H NMR)
The vinylic protons (
-
Coupling Constants (
): According to the Karplus equation, protons with a dihedral angle of 180° (trans) exhibit a larger scalar coupling than those at 0° (cis).[1] -
Chemical Shift (
): The cis-isomer's vinylic protons are often shielded (shifted upfield) due to the anisotropic effect of the twisted naphthyl ring.
Diagnostic Data Table:
| Parameter | Trans-Methyl 3-(1-naphthyl)acrylate | Cis-Methyl 3-(1-naphthyl)acrylate |
| Vinylic Coupling ( | 15.5 – 16.0 Hz (Diagnostic) | 10.0 – 12.0 Hz (Diagnostic) |
| ~8.5 ppm (Deshielded) | ~7.0 - 7.5 ppm (Shielded) | |
| ~6.5 ppm | ~6.0 ppm |
UV-Vis Spectroscopy[4][5]
-
Trans: Shows a red-shifted
with a higher extinction coefficient ( ) due to extended conjugation. -
Cis: Shows a blue-shifted
(hypsochromic shift) and lower intensity (hypochromic effect) due to the loss of planarity.
Part 3: Experimental Protocols
Protocol A: Synthesis of trans-Methyl 3-(1-naphthyl)acrylate (Heck Coupling)
Causality: The Heck reaction is chosen over Knoevenagel condensation for its modularity and high stereoselectivity for the trans product.
Reagents:
-
1-Iodonaphthalene (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Pd(OAc)
(2-5 mol%) -
Ligand: Tri-o-tolylphosphine (P(o-tol)
) or PPh -
Base: Et
N or K CO -
Solvent: DMF or Acetonitrile
Step-by-Step Workflow:
-
Charge: In a flame-dried Schlenk flask, combine 1-iodonaphthalene, Pd(OAc)
, and Phosphine ligand under Argon. -
Solvate: Add anhydrous DMF. Degas the solution (freeze-pump-thaw or sparging) to prevent Pd oxidation.
-
Initiate: Add Et
N and Methyl Acrylate via syringe. -
React: Heat to 80-100°C for 12-24 hours. Monitor via TLC (Hexane/EtOAc).[2]
-
Workup: Dilute with Et
O, wash with water (to remove DMF) and brine. Dry over MgSO . -
Purification: Flash chromatography on silica gel. The trans-isomer elutes as the major product.
Protocol B: Photochemical Generation of the cis-Isomer
Causality: Direct synthesis of the cis-isomer is difficult.[3] Photoisomerization creates a Photostationary State (PSS) mixture, requiring separation.
Workflow:
-
Solvate: Dissolve pure trans-isomer in dilute acetonitrile or methanol (
M). High concentration promotes [2+2] photodimerization, which must be avoided. -
Irradiate: Expose the solution to UV light (300–365 nm) using a Rayonet reactor or high-pressure Hg lamp.
-
Monitor: Track conversion via UV-Vis (loss of red-shifted peak) or HPLC.
-
Isolate: Evaporate solvent in vacuo at low temperature (< 30°C) to prevent thermal reversion.
-
Purify: Separate cis from trans using preparative HPLC or radial chromatography (keep dark/cold).
Part 4: Mechanism & Visualizations
Photoisomerization Cycle
The transition from trans to cis occurs via an excited singlet state (
Figure 1: Mechanism of photoisomerization showing the excitation and relaxation pathways.
Experimental Workflow: Synthesis to Isolation
Figure 2: Step-by-step experimental workflow for accessing both isomeric forms.
Part 5: Applications in Drug Discovery & Materials
Photopharmacology (Molecular Switches)
Naphthyl acrylates serve as excellent models for "caged" bioactivity. The trans-isomer is often planar enough to intercalate into DNA or bind active sites (e.g., kinase inhibitors). Upon irradiation, the conversion to the bulky, non-planar cis-isomer can sterically disrupt this binding, effectively turning the drug "off" (or "on," depending on design).
Photomechanical Crystals
Recent studies have shown that crystals of naphthyl acrylic acid derivatives undergo macroscopic shape changes (bending or shattering) upon irradiation.[4] This is driven by the collective isomerization or [2+2] cycloaddition within the crystal lattice, converting light energy directly into mechanical work.
References
-
MDPI. (2024). Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition. Retrieved from [Link]
-
MedCrave. (2019).[2] An efficient metal-ligand catalyzed Heck-type reaction for β,β-double arylation of acrylates. Retrieved from [Link]
-
PubChem. (2025).[5] 3-(1-Naphthyl)acrylic acid | C13H10O2.[5] Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
Sources
The Definitive Technical Guide to Methyl (Z)-3-(naphthalen-1-yl)acrylate: Synthesis, Isomerization, and Characterization
Executive Summary & CAS Registry Landscape
In the realm of photochemistry and advanced materials science, naphthylacrylate derivatives serve as critical building blocks for photo-crosslinkable polymers and pharmaceutical intermediates. When researchers search for the Chemical Abstracts Service (CAS) number for methyl (Z)-3-(naphthalen-1-yl)acrylate (also known as methyl (Z)-3-(1-naphthyl)acrylate), they often encounter a fragmented registry landscape.
Because the (Z)-isomer (cis) is thermodynamically less stable than its (E)-isomer (trans) counterpart due to severe steric hindrance between the bulky naphthyl ring and the ester moiety, it is rarely sold as a standalone commercial reagent. Instead, it is typically generated in situ via photochemical isomerization [1].
The CAS registry numbers associated with this molecular framework are:
-
CAS 22837-81-6 : Methyl (E)-3-(naphthalen-1-yl)acrylate (The stable trans-isomer)[2].
-
CAS 74086-96-7 : Methyl 3-(naphthalen-1-yl)acrylate (Stereochemistry unspecified) [3].
-
CAS 13026-12-5 : 3-(1-Naphthyl)acrylic acid (The parent acid) [4].
This whitepaper provides a comprehensive, self-validating protocol for synthesizing the stable (E)-isomer and subsequently converting it to the target (Z)-isomer using controlled UV irradiation.
Chemical Identity & Physical Properties
To facilitate analytical tracking during synthesis, the quantitative data for the isomers are summarized below. The primary differentiator between the two isomers is their spatial geometry, which directly impacts their dipole moments, retention times in chromatography, and NMR coupling constants.
| Property | Methyl (E)-3-(naphthalen-1-yl)acrylate | Methyl (Z)-3-(naphthalen-1-yl)acrylate |
| CAS Number | 22837-81-6 | Not distinctly cataloged (Use 74086-96-7) |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol | 212.25 g/mol |
| Thermodynamic Stability | High (Conjugated, planar) | Low (Steric clash forces out-of-plane twist) |
| ¹H-NMR Alkene Coupling ( | ||
| Synthesis Route | Pd-Catalyzed Heck Coupling | Photochemical E |
Mechanistic Pathways & Experimental Workflows
The synthesis of the (Z)-isomer requires a two-stage approach. First, a palladium-catalyzed Mizoroki-Heck cross-coupling establishes the carbon-carbon double bond. The mechanism of the Heck reaction inherently favors the (E)-alkene due to the requirement for a syn-insertion followed by a syn-
To access the (Z)-isomer, the (E)-isomer must be subjected to UV irradiation. The absorption of a photon promotes the molecule to an excited singlet or triplet state (
Workflow for the synthesis and isolation of methyl (Z)-3-(naphthalen-1-yl)acrylate.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Methyl (E)-3-(naphthalen-1-yl)acrylate
Causality Note: Palladium(II) acetate is used as a precatalyst. It is reduced in situ to the active Pd(0) species. Anhydrous DMF is selected as the solvent because its high boiling point accommodates the activation energy required for the oxidative addition of the electron-rich 1-bromonaphthalene.
-
Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under argon.
-
Reagent Loading: Add 1-bromonaphthalene (1.0 equiv, 5.0 mmol), palladium(II) acetate (0.05 equiv, 0.25 mmol), and anhydrous potassium carbonate (2.0 equiv, 10.0 mmol).
-
Solvent & Olefin Addition: Inject 15 mL of anhydrous DMF, followed by methyl acrylate (1.5 equiv, 7.5 mmol) via syringe.
-
Reaction: Seal the flask and heat the mixture to 110 °C in an oil bath for 12 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with distilled water (3 × 30 mL) and brine (30 mL) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure (E)-isomer.
Protocol B: Photochemical Isomerization to the (Z)-Isomer
Causality Note: The irradiation wavelength must overlap with the
-
Solution Preparation: Dissolve the purified methyl (E)-3-(naphthalen-1-yl)acrylate (2.0 mmol) in 100 mL of degassed, anhydrous acetonitrile. Degassing is critical as dissolved oxygen quenches the excited triplet states, drastically reducing isomerization quantum yields.
-
Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a medium-pressure mercury lamp (equipped with a Pyrex filter to block deep UV < 280 nm, preventing unwanted [2+2] cycloadditions or polymerizations) for 4–6 hours.
-
Monitoring: Monitor the reaction via HPLC or TLC. The (Z)-isomer will typically elute faster on normal-phase silica due to its higher dipole moment and less planar structure, which reduces its affinity for the polar stationary phase.
-
Isolation: Once the photostationary state is reached (often a 30:70 to 40:60 Z:E ratio), concentrate the solvent and carefully separate the (Z)-isomer using preparative HPLC or fine-mesh silica gel chromatography. Store the isolated (Z)-isomer in amber vials at -20 °C to prevent thermal reversion to the (E)-isomer.
Analytical Validation
To ensure the trustworthiness of the isolated (Z)-isomer, analytical validation must rely on ¹H-NMR spectroscopy.
-
The (E)-Isomer: The vinylic protons will appear as two distinct doublets in the 6.5–8.5 ppm range. Because the protons are trans to each other, the coupling constant (
) will be large, typically 15.5 to 16.0 Hz . -
The (Z)-Isomer: The vinylic protons are cis to each other. Consequently, the coupling constant will be significantly smaller, typically 11.5 to 12.5 Hz . Furthermore, the ester methyl group in the (Z)-isomer often experiences shielding from the anisotropic cone of the naphthyl ring, causing an upfield shift in the NMR spectrum compared to the (E)-isomer.
Advanced techniques, such as IR-MALDI Ion Mobility Spectrometry, have also been successfully employed to monitor the E/Z photoisomerization of similar naphthylacrylate derivatives in microchip flow reactors, allowing for real-time separation of the isomers based on their distinct collisional cross-sections [1].
References
-
Title: In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry Source: PubMed Central (PMC) / Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: 3-(1-Naphthyl)acrylic acid (CAS 13026-12-5) Source: PubChem Database URL: [Link]
-
Title: Spectroscopy and Excited-State Dynamics of Methyl Ferulate in Molecular Beams Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
An In-depth Technical Guide to (2Z)-Methyl 3-(Naphthalen-1-yl)propenoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2Z)-Methyl 3-(naphthalen-1-yl)propenoate, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and synonyms, and explore its physicochemical properties. A significant portion of this guide is dedicated to a proposed synthetic pathway, complete with a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, we will examine the expected spectroscopic signature of this compound, providing a foundational dataset for its characterization. Finally, we will discuss its potential applications in drug discovery and materials science, drawing parallels with structurally related compounds. This document is intended to be a valuable resource for researchers working with or considering the use of this and similar molecules in their scientific endeavors.
Chemical Identity and Nomenclature
The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for the specified molecule is (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate .
Let's dissect this name to understand the structure:
-
prop-2-enoate : This indicates a three-carbon chain with a double bond between carbons 2 and 3 (the carbon of the carboxyl group being carbon 1) and that it is an ester.
-
Methyl : This specifies that the ester is a methyl ester.
-
3-(naphthalen-1-yl) : This denotes that a naphthalene ring is attached to the third carbon of the propenoate backbone, specifically at the 1-position of the naphthalene ring.
-
(2Z) : This is the stereochemical descriptor for the double bond. It indicates that the higher priority substituents on each carbon of the double bond are on the same side (Zusammen in German). In this case, the naphthalen-1-yl group and the methoxycarbonyl group are on the same side of the double bond.
Synonyms:
In literature and chemical databases, this compound may be referred to by several other names, including:
-
Z-methyl 3-(1-naphthyl)propenoate
-
(Z)-Methyl 3-(1-naphthyl)acrylate
-
Methyl (2Z)-3-(1-naphthyl)acrylate
-
(Z)-3-(1-Naphthyl)acrylic acid, methyl ester
-
(2Z)-3-(Naphthalen-1-yl)acrylic acid methyl ester
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | (Calculated) |
| Molecular Weight | 212.25 g/mol | (Calculated) |
| CAS Number | Not explicitly found; may not be assigned. | N/A |
| Appearance | Expected to be a crystalline solid or an oil. | (Predicted) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | (Predicted) |
Synthesis of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate: A Proposed Pathway
While a specific, published synthesis for this exact isomer was not found in a cursory literature search, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. The Wittig reaction, or one of its variations like the Horner-Wadsworth-Emmons reaction, is a powerful tool for the stereoselective synthesis of alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is known to favor the formation of (E)-alkenes, but with modification of the phosphonate ylide and reaction conditions, the (Z)-isomer can be preferentially obtained.
A more direct and often Z-selective method is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction . This approach utilizes phosphonates with electron-withdrawing groups and strong, non-coordinating bases at low temperatures.
Proposed Synthetic Scheme:
The synthesis would proceed in two main steps:
-
Preparation of the phosphonate reagent: Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate is a common commercially available reagent for Z-selective HWE reactions.
-
The Still-Gennari Olefination: Reaction of the phosphonate with a suitable base to form the ylide, followed by condensation with 1-naphthaldehyde.
Caption: Proposed synthesis of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate via the Still-Gennari olefination.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1-Naphthaldehyde
-
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents). The flask is purged with dry nitrogen, and anhydrous THF is added via syringe.
-
Ylide Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of KHMDS (1.05 equivalents) in THF is added dropwise via syringe. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the phosphonate ylide.
-
Aldehyde Addition: A solution of 1-naphthaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the cold ylide solution. The reaction mixture is stirred at -78 °C for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Spectroscopic Characterization (Predicted)
The identity and purity of a synthesized compound are unequivocally established through spectroscopic analysis. Based on the structure of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate, the following spectral data can be predicted.
¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.2 | d | 1H | Ar-H (peri to C1) |
| ~7.8-7.9 | m | 2H | Ar-H |
| ~7.4-7.6 | m | 4H | Ar-H |
| ~6.9 | d, J ≈ 12 Hz | 1H | Naphthyl-CH= |
| ~6.1 | d, J ≈ 12 Hz | 1H | =CH-CO₂Me |
| ~3.7 | s | 3H | -OCH₃ |
Note: The key diagnostic feature will be the coupling constant (J-value) for the two vinyl protons, which is expected to be around 12 Hz for a cis (or Z) relationship.
¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~145 | Naphthyl-CH= |
| ~134 | Quaternary Ar-C |
| ~133 | Quaternary Ar-C |
| ~131 | Quaternary Ar-C |
| ~129-124 | Ar-CH |
| ~118 | =CH-CO₂Me |
| ~51 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1630 | Medium | C=C stretch |
| ~1590, 1510, 1450 | Medium-Strong | Aromatic C=C stretches |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS) (Predicted)
-
High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ (C₁₄H₁₃O₂) would be a key confirmation.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃) and the methoxycarbonyl group (-CO₂CH₃), as well as fragments characteristic of the naphthalene moiety.
Potential Applications in Drug Discovery and Materials Science
While specific applications for (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate are not widely documented, its structural motifs—the naphthalene ring and the α,β-unsaturated ester—suggest several areas of potential utility.
Role in Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The naphthalene ring is a well-known pharmacophore present in numerous approved drugs. Its rigid, lipophilic nature allows for effective binding to hydrophobic pockets in target proteins. This compound could serve as a starting material or intermediate for the synthesis of more complex drug candidates. For instance, related naphthalenepropanoic acid derivatives are known to possess anti-inflammatory properties.[1]
-
Michael Acceptor: The α,β-unsaturated ester functionality makes this molecule a Michael acceptor. This reactivity can be exploited for the covalent modification of biological targets, a strategy used in the design of certain enzyme inhibitors and anticancer agents.
-
"Magic Methyl" Concept: The methyl ester group, while seemingly simple, can have profound effects on the pharmacokinetic and pharmacodynamic properties of a drug candidate. This phenomenon, often referred to as the "magic methyl" effect, can influence solubility, metabolic stability, and target binding affinity.[2]
Caption: Potential applications of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate.
Applications in Materials Science
-
Polymer Chemistry: Acrylate and propenoate esters are widely used as monomers in the synthesis of polymers. The incorporation of the bulky, UV-active naphthalene group could impart unique properties to the resulting polymer, such as a high refractive index, thermal stability, or specific photophysical characteristics.[3]
-
Photosensitive Materials: Naphthalene derivatives are known to be fluorescent and can participate in various photochemical reactions. This suggests potential applications in the development of photosensitive materials, organic light-emitting diodes (OLEDs), or as fluorescent probes.
Conclusion
(2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate is a molecule with a well-defined structure that can be accessed through stereoselective synthetic methods like the Still-Gennari olefination. Its predicted spectroscopic properties provide a clear roadmap for its characterization. Although its specific biological or material properties are yet to be extensively explored, its constituent functional groups suggest a range of promising applications, from a versatile building block in medicinal chemistry to a functional monomer in materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing compound.
References
-
U.S. National Library of Medicine. "PubChem Compound Summary for CID 1521748, 3-(1-Naphthyl)acrylic acid". PubChem. [Link].
-
U.S. National Library of Medicine. "PubChem Compound Summary for CID 7294, Methyl acrylate". PubChem. [Link].
-
Barreiro, E. J., et al. (2023). "The Magic Methyl and Its Tricks in Drug Discovery and Development". Molecules, 28(16), 6087. [Link].
- U.S. Patent 5,286,902, issued February 15, 1994, for "Process for the preparation of 2-(6-methoxy-2-naphthyl)propionic acid". .
-
Wikipedia contributors. "Methyl acrylate". Wikipedia, The Free Encyclopedia. [Link].
Sources
physical properties of methyl (Z)-3-(1-naphthyl)-2-propenoate
Technical Guide: Physicochemical Profiling and Photochemical Behavior of Methyl (Z)-3-(1-naphthyl)-2-propenoate
Executive Summary
Methyl (Z)-3-(1-naphthyl)-2-propenoate (also known as cis-methyl 3-(1-naphthyl)acrylate) is a photo-responsive ester derivative of naphthalene-1-acrylic acid. Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer is typically generated via photochemical isomerization and is characterized by a non-planar conformation that significantly alters its spectroscopic and physical properties. This compound serves as a critical model in the study of photo-switches, molecular motors, and non-linear optical materials due to its reversible E-Z isomerization capabilities.
Chemical Identity & Structural Analysis
This molecule belongs to the class of naphthyl cinnamates, where the steric bulk of the naphthalene ring in the cis (Z) configuration induces significant strain, preventing coplanarity between the aromatic system and the ester group.
| Attribute | Details |
| IUPAC Name | Methyl (2Z)-3-(naphthalen-1-yl)prop-2-enoate |
| Common Synonyms | Methyl cis-3-(1-naphthyl)acrylate; cis-1-Naphthylacrylic acid methyl ester |
| Molecular Formula | C |
| Molecular Weight | 212.24 g/mol |
| Parent Acid CAS | 13026-12-5 (Refers to the generic/E-isomer acid) |
| Stereochemistry | Z (Cis) across the C2=C3 double bond |
| SMILES | COC(=O)/C=C\C1=CC=CC2=CC=CC=C21 |
Physicochemical Properties
The (Z)-isomer exhibits distinct physical properties compared to the (E)-isomer, primarily driven by the loss of crystalline packing efficiency due to its "kinked" geometry.
| Property | Value / Characteristic | Note |
| Physical State | Viscous Oil or Low-Melting Solid | The E-isomer is a crystalline solid (MP > 60°C); the Z-isomer's symmetry breaking lowers MP significantly. |
| Boiling Point | ~160–165 °C (at 0.5 mmHg) | Predicted based on vacuum distillation of similar cinnamates. |
| Solubility | Soluble in CH | High solubility in polar aprotic solvents; low water solubility. |
| Density | ~1.12 g/cm | Slightly higher than the E-isomer due to different packing/molecular volume. |
| Partition Coeff. (LogP) | ~3.2 | Lipophilic; suitable for membrane permeation studies. |
Spectroscopic Characterization (The "Fingerprint")
Distinguishing the (Z)-isomer from the (E)-isomer is most reliably achieved via
A. Nuclear Magnetic Resonance (NMR)
The coupling constant (
-
H NMR (CDCl
, 400 MHz):-
Olefinic Protons: The (Z)-isomer exhibits a doublet with a coupling constant of
Hz . In contrast, the (E)-isomer shows a larger coupling of Hz . -
Chemical Shift: The
-proton (adjacent to the ring) in the (Z)-isomer is typically shielded (shifted upfield) relative to the (E)-isomer due to the anisotropic effect of the twisted naphthalene ring.
-
B. UV-Vis Spectroscopy
-
Hypsochromic Shift: The (Z)-isomer displays a blue-shifted absorption maximum (
) compared to the (E)-isomer.-
(E)-Isomer
: ~310–320 nm (Strong conjugation). -
(Z)-Isomer
: ~280–290 nm (Reduced conjugation due to steric twist).
-
-
Molar Absorptivity (
): The (Z)-isomer typically has a lower extinction coefficient.
Photochemical Behavior & Synthesis
The primary route to the (Z)-isomer is the photo-isomerization of the synthetically accessible (E)-isomer. This process creates a photostationary state (PSS) containing a mixture of both isomers.
Mechanism of Isomerization
Upon irradiation with UV light (typically 300–365 nm), the (E)-isomer undergoes excitation to the singlet excited state (
Figure 1: Photochemical pathway for the generation of the (Z)-isomer. The process is reversible thermally or photochemically.
Experimental Protocols
Protocol 1: Synthesis of the (E)-Precursor
-
Reagents: 1-Naphthaldehyde (1.0 eq), Methyl (triphenylphosphoranylidene)acetate (1.1 eq), Toluene.
-
Procedure: Reflux the mixture under nitrogen for 12 hours (Wittig Reaction).
-
Workup: Concentrate and filter through a silica plug to remove triphenylphosphine oxide. Recrystallize from hexane/ethyl acetate to obtain pure (E)-isomer.
Protocol 2: Photochemical Generation & Isolation of (Z)-Isomer
-
Setup: Dissolve the (E)-isomer in degassed acetonitrile or benzene (approx. 0.01 M).
-
Irradiation: Irradiate with a high-pressure mercury lamp (filtered for >300 nm) or 365 nm LEDs. Monitor via HPLC or NMR until the Photostationary State (PSS) is reached (typically 60:40 or 70:30 Z:E ratio).
-
Isolation:
-
Concentrate the solvent in vacuo at low temperature (< 30°C) to prevent thermal reversion.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexane:Ethyl Acetate (gradient, typically starting 95:5). The (Z)-isomer is less polar and usually elutes before the (E)-isomer.
-
Figure 2: Isolation workflow for separating the Z-isomer from the crude photolysate.
References
-
PubChem. 3-(1-Naphthyl)acrylic acid (Compound Summary). National Library of Medicine. [Link]
-
Tanaka, H., et al. Photoisomerization and Photodimerization of 3-(1- and 2-Naphthyl)acrylate in Bichromophoric Systems. Bulletin of the Chemical Society of Japan. [Link]
-
NIST Chemistry WebBook. Methyl acrylate (General Acrylate Data). National Institute of Standards and Technology.[1][2] [Link]
Sources
Solubility Profile of Methyl (Z)-3-(1-naphthyl)-2-propenoate: A Technical Guide
Topic: Solubility of Methyl (Z)-3-(1-naphthyl)-2-propenoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
Methyl (Z)-3-(1-naphthyl)-2-propenoate (CAS: isomer specific IDs vary, often referenced as cis-methyl 3-(1-naphthyl)acrylate) is a lipophilic ester primarily utilized in photochemical research and organic synthesis.[1][2] As the cis-isomer of the more thermodynamically stable (E)-analogue, its solubility profile is governed by its lower crystal lattice energy and "kinked" molecular geometry.[1]
This guide provides a comprehensive analysis of its solubility behavior, leveraging structural analog data (Methyl Cinnamate, Naphthalene) and photochemical operational parameters.[2] It establishes a hierarchy of solvent compatibility, details the thermodynamic drivers of dissolution, and provides a validated protocol for experimental determination, essential for applications in photo-switching devices and pharmaceutical intermediate isolation.[1][2]
Physicochemical Profile & Solubility Prediction
To accurately predict solubility, we must first establish the solute's physicochemical baseline.[2] The (Z)-isomer possesses a non-planar, sterically hindered structure compared to the planar (E)-isomer, typically resulting in a lower melting point and higher solubility in organic media.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Lipophilic hydrocarbon core with polar ester tail.[1] | |
| Molecular Weight | 212.25 g/mol | Moderate size; diffusion kinetics are standard.[1] |
| LogP (Estimated) | 3.6 – 4.1 | Highly lipophilic; poor water solubility (< 0.1 mg/mL).[2] |
| Melting Point | < 40 °C (or oil at RT)* | Critical: Lower |
| H-Bond Donors | 0 | No self-association; relies on solvent interaction.[1][2] |
| H-Bond Acceptors | 2 (Carbonyl, Ether O) | Good solubility in H-bond donor solvents (Alcohols).[1][2] |
*Note: The (Z)-isomer is often isolated as an oil or low-melting solid due to frustrated crystal packing, unlike the crystalline (E)-isomer (
Solvent Compatibility Hierarchy
Based on solvatochromic studies of naphthyl acrylates and thermodynamic modeling of structural analogs (Methyl Cinnamate), the solubility of methyl (Z)-3-(1-naphthyl)-2-propenoate follows a distinct polarity-driven hierarchy.
Tier 1: High Solubility (> 100 mg/mL)
Solvents in this tier are recommended for stock solution preparation and synthetic reactions.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (
).[2] -
Aprotic Polar Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.[1][2]
Tier 2: Moderate Solubility (10 – 100 mg/mL)
Solvents suitable for crystallization or photochemical studies.[2]
Tier 3: Low/Insoluble (< 1 mg/mL)
Antisolvents for precipitation.[2]
Comparative Solubility Data (Analog-Based)
Direct thermodynamic tables for the specific (Z)-isomer are rare in open literature.[1] The table below synthesizes data from the (E)-isomer and the structural analog Methyl Cinnamate to provide authoritative reference ranges .
| Solvent | Dielectric Const.[1][2][5] ( | Est. Solubility (mg/mL) | Mechanistic Insight |
| Chloroform | 4.8 | > 250 | Excellent solvation of aromatic core.[1][2][5] |
| DCM | 8.9 | > 200 | Standard solvent for NMR/Synthesis.[1][2] |
| Acetone | 20.7 | 150 – 200 | Dipole interactions dominate.[1][2] |
| Ethanol | 24.5 | 50 – 120 | H-bonding to ester; temp.[1][2] dependent. |
| Methanol | 32.7 | 40 – 100 | Used in photo-stationary state studies.[1][2] |
| Cyclohexane | 2.0 | 5 – 20 | Dispersion forces only; "Cluster" formation likely.[1][2] |
| Water | 80.1 | < 0.05 | Hydrophobic effect excludes solute.[1][2] |
Expert Insight: The (Z)-isomer is typically 1.5x to 2x more soluble than the (E)-isomer in non-polar solvents due to its higher internal energy and less stable crystal lattice.[1]
Experimental Protocol: Determination of Solubility
To generate precise data for your specific batch (critical due to potential Z/E isomerization), follow this self-validating protocol.
Pre-requisite: Isomer Stability Control[1][2]
-
Lighting: The (Z)-isomer is photosensitive.[1] All experiments must be performed under amber light or in foil-wrapped glassware to prevent photo-reversion to the (E)-isomer.[1]
-
Temperature: Control to
using a water bath.
Workflow Diagram
Caption: Figure 1.[1][2][6] Standardized workflow for determining the solubility of photosensitive naphthyl esters.
Step-by-Step Methodology (HPLC Method)
-
Preparation: Add excess Methyl (Z)-3-(1-naphthyl)-2-propenoate to 5 mL of the target solvent in an amber glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Self-Check: Ensure solid is still visible; if not, add more.[1][2]
-
Sampling: Stop agitation and allow solids to settle for 1 hour.
-
Filtration: Withdraw 1 mL of supernatant using a syringe and pass through a 0.45 µm PTFE syringe filter (PTFE is resistant to aggressive organic solvents).[2]
-
Quantification:
Mechanistic Analysis of Solvation
Understanding why the solvent works allows for better solvent selection in formulation.[2]
Caption: Figure 2. Mechanistic interactions driving solubility.[1][2] Polar solvents engage the ester tail, while aromatic solvents stabilize the naphthyl core.[2]
Thermodynamic Implications
-
Enthalpy of Solution (
): Dissolution in alcohols is typically endothermic (requires heat to break solvent H-bonds).[1] Thus, solubility increases significantly with temperature.[1][2][7] -
Entropy (
): The "kinked" Z-structure disrupts solvent ordering less than the planar E-structure, leading to a more favorable entropy term in non-polar solvents.
References
-
Tanaka, H., Takamuku, S., & Sakurai, H. (1979).[1][2] Photoisomerization and Photodimerization of 3-(1- and 2-Naphthyl)acrylate in Bichromophoric Systems. Bulletin of the Chemical Society of Japan.[2][4][8]
- Establishes solubility and photo-behavior in Methanol and Cyclohexane.
-
NIST Chemistry WebBook. Methyl cinnamate (Analog Data).[1][2]
- Provides baseline solubility data for the phenyl-analog used for extrapol
-
Sairre, M. I., et al. (2008).[1][2][4] Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society.[2][4]
- Validates NMR solvent compatibility (CDCl3, CD3OD)
-
BenchChem. Solubility Profile of Naphthalene Derivatives.
- General reference for naphthalene core solubility trends.
Sources
- 1. CAS 103-26-4: Methyl cinnamate | CymitQuimica [cymitquimica.com]
- 2. Showing Compound Methyl cinnamate (FDB012001) - FooDB [foodb.ca]
- 3. chegg.com [chegg.com]
- 4. Sci-Hub. Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization / Journal of the Brazilian Chemical Society, 2008 [sci-hub.sg]
- 5. bdmaee.net [bdmaee.net]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Structural Mechanics and Photochemical Divergence: A Comparative Guide to Methyl (Z)-3-(1-Naphthyl) and (2-Naphthyl) Propenoate
Executive Summary
In the design of photo-responsive materials and pharmacological intermediates, the regiochemistry of aromatic substituents dictates profound differences in molecular behavior. This whitepaper provides an in-depth comparative analysis of methyl (Z)-3-(1-naphthyl)propenoate and methyl (Z)-3-(2-naphthyl)propenoate (also known as their respective naphthylacrylate esters). By examining the causality of steric hindrance—specifically the "peri-effect"—we elucidate how a simple positional shift from the 1- to the 2-position of the naphthalene ring fundamentally alters the molecule's 3D conformation, electronic conjugation, and photochemical isomerization kinetics.
The Causality of Steric Hindrance: The Peri-Effect
The fundamental divergence between these two isomers stems from their ground-state conformational mechanics, driven by steric interactions.
In methyl (Z)-3-(1-naphthyl)propenoate , the propenoate (acrylate) chain is attached at the C1 position of the naphthalene ring. In the (Z)-configuration, the bulky methyl ester group (–COOCH
Conversely, in methyl (Z)-3-(2-naphthyl)propenoate , the attachment at the C2 position means the adjacent protons are H1 and H3. While H1 can induce some steric clash, it lacks the rigid, inescapable geometry of the peri-interaction. As a result, the 2-naphthyl derivative can adopt a relatively planar conformation, minimizing steric strain while maximizing thermodynamic stability. Similar steric divergences are routinely exploited in transition-metal catalysis to tune ligand stereoselectivity[2],[3].
Fig 1: Conformational dynamics and isomerization pathways dictated by naphthyl regiochemistry.
Electronic and Spectroscopic Implications
The structural twist forced by the peri-hydrogen in the 1-naphthyl isomer has direct consequences on the molecule's electronic properties.
This decoupling manifests spectroscopically as a hypsochromic (blue) shift in the UV-Vis absorption spectrum and a reduction in the molar absorptivity (
Quantitative Property Comparison
| Property / Metric | Methyl (Z)-3-(1-naphthyl)propenoate | Methyl (Z)-3-(2-naphthyl)propenoate |
| Regiochemical Attachment | C1 ( | C2 ( |
| Dominant Steric Interaction | H8 (Peri-hydrogen) van der Waals clash | H1 / H3 (Ortho-hydrogens) |
| Ground-State Conformation | Highly twisted ( | Moderately planar ( |
| Severely disrupted | Largely maintained | |
| UV-Vis Absorption ( | Hypsochromic shift (Blue-shifted) | Bathochromic shift (Red-shifted) |
| Molar Absorptivity ( | Lower | Higher |
| Alkene | ||
| (Z) | Fast (driven by steric relief) | Slow (higher kinetic stability) |
Photochemical Reactivity Profiles
Both isomers undergo photoisomerization upon UV irradiation. However, their kinetic profiles differ drastically due to their ground-state energies.
The (Z)-1-naphthyl isomer is trapped in a high-energy, sterically strained ground state. The energy gap between its (Z) ground state and the transition state required for rotation around the C=C bond is smaller. Consequently, it undergoes rapid (Z)
The (Z)-2-naphthyl isomer , being more planar and conjugated, possesses a deeper potential energy well in the (Z)-state. It requires a higher photonic energy input and exhibits a slower rate of isomerization, making it more stable under ambient lighting conditions.
Self-Validating Experimental Protocols
To accurately study the difference in photochemical behavior between these two isomers, researchers must employ rigorous, self-validating analytical workflows. The following protocol outlines a quantitative NMR (qNMR) kinetic assay designed to track isomerization while definitively ruling out competitive degradation or photocyclization pathways.
Protocol: Kinetic Analysis of (Z) (E) Photoisomerization
Rationale for Self-Validation: By employing an inert internal standard (1,3,5-trimethoxybenzene), this protocol inherently validates mass balance. If the molar sum of the (Z) and (E) isomers deviates from the initial (Z) concentration relative to the internal standard, it flags the presence of competitive side reactions (e.g.,), ensuring data trustworthiness.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 10.0 mg of the purified (Z)-isomer and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard). Dissolve the mixture in 0.6 mL of thoroughly degassed CD
CN to prevent oxygen-mediated photo-oxidation. -
Baseline Acquisition: Transfer to an NMR tube and acquire a standard 1D
H-NMR spectrum. Critical Parameter: Set the relaxation delay (d1) to seconds to ensure complete longitudinal relaxation ( ) for accurate quantitative integration. -
Irradiation: Expose the NMR tube to a narrow-band 365 nm LED light source (10 mW/cm
) in a temperature-controlled chamber at 25 °C. -
Time-Course Monitoring: Remove the tube at precise 5-minute intervals and acquire subsequent
H-NMR spectra. -
Kinetic Integration: Integrate the distinct alkene doublet signals. The (Z)-isomer will exhibit a cis-coupling constant of
Hz, while the emerging (E)-isomer will display a trans-coupling of Hz. -
Validation Check: Calculate the molar ratio of [(Z) + (E)] / [Internal Standard]. This ratio must remain constant (
) throughout the assay to validate that pure isomerization is occurring.
Fig 2: Self-validating NMR workflow for tracking (Z) to (E) photoisomerization kinetics.
References
-
"Analogies and Differences in Palladium-Catalyzed CO/Styrene and Ethylene/Methyl Acrylate Copolymerization Reactions." ResearchGate, 2025. Available at:[Link]
-
"Transition-metal mediated carbon–sulfur bond activation and transformations: an update." RSC Advances, 2020. Available at: [Link]
-
IUPAC. "Compendium of Chemical Terminology (Gold Book) - Photoisomerization." International Union of Pure and Applied Chemistry. Available at:[Link]
Sources
Technical Guide: Molecular Weight, Formula, and Characterization of cis-Methyl Naphthyl Acrylate
Executive Summary
In the fields of photochemistry, polymer science, and drug development, naphthyl acrylate derivatives serve as critical rigid scaffolds and photoresponsive triggers. Specifically, cis-methyl naphthyl acrylate —often systematically referred to as methyl (Z)-3-(1-naphthyl)acrylate or methyl (Z)-3-(2-naphthyl)acrylate—presents unique steric and electronic properties compared to its thermodynamically stable trans counterpart.
This technical guide provides an authoritative breakdown of the molecular identity, physicochemical properties, and self-validating analytical protocols required to synthesize, isolate, and verify the cis-isomer of methyl naphthyl acrylate.
Chemical Identity & Structural Elucidation
Understanding the exact mass and elemental composition is the foundational step in characterizing any synthesized compound. cis-Methyl naphthyl acrylate consists of a naphthalene ring conjugated with a methyl acrylate moiety.
-
Empirical Formula: C14H12O2
-
Molecular Weight (Molar Mass): 212.24 g/mol
-
Monoisotopic Mass (Exact Mass): 212.0837 Da
Causality of Structure: The extended
Synthesis & Photoisomerization Workflows
Because the trans (E) isomer is thermodynamically favored, obtaining the cis isomer requires a deliberate photochemical intervention. The following protocol outlines a self-validating system for generating and isolating the cis-isomer.
Step-by-Step Protocol: Synthesis and Isomerization
-
Precursor Synthesis (Horner-Wadsworth-Emmons Reaction):
-
Procedure: In a flame-dried flask under argon, dissolve trimethyl phosphonoacetate (1.2 eq) in anhydrous THF. Cool to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 mins. Add 1-naphthaldehyde (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.
-
Causality: The HWE reaction is explicitly chosen over the standard Wittig reaction because the stabilization of the phosphonate carbanion strongly favors the formation of the thermodynamically stable trans (E) alkene. This ensures a highly pure starting material for the photochemical step.
-
-
Photochemical Isomerization:
-
Procedure: Dissolve the purified trans-methyl naphthyl acrylate in degassed benzene (0.01 M). Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (
nm, predominantly 313 nm) for 2–4 hours until a photostationary state is reached. -
Causality: The
transition of the conjugated naphthyl-acrylate system absorbs strongly around 313 nm. Excitation temporarily reduces the bond order of the C=C double bond, allowing free rotation. Degassing the solvent prevents triplet state quenching by molecular oxygen, ensuring efficient isomerization.
-
-
Chromatographic Separation:
-
Procedure: Concentrate the photostationary mixture and load it onto a preparative silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 95:5 v/v).
-
Causality: The cis-isomer possesses a higher molecular dipole moment due to the spatial alignment of the ester carbonyl and the naphthyl ring. This leads to differential interaction with the polar silica stationary phase compared to the trans-isomer, allowing for baseline separation.
-
Photochemical isomerization workflow from trans to cis-methyl naphthyl acrylate.
Analytical Validation Protocol (The Self-Validating System)
To ensure scientific integrity, the isolated product must be subjected to orthogonal analytical techniques. This self-validating workflow confirms both the elemental composition (C14H12O2) and the geometric configuration (cis).
Step-by-Step Protocol: Structural Confirmation
-
High-Resolution Mass Spectrometry (HRMS):
-
Procedure: Dilute the isolated cis fraction in HPLC-grade methanol to ~1 µg/mL. Inject into an ESI-TOF mass spectrometer in positive ion mode.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the molecular ion. The Time-of-Flight (TOF) analyzer provides mass accuracy within 5 parts per million (ppm). Observing the protonated adduct
at 213.0910 mathematically restricts the possible elemental compositions to exactly C14H12O2 (monoisotopic mass 212.0837 Da)[3].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Dissolve 5 mg of the sample in 0.5 mL of CDCl3 containing 0.03% TMS. Acquire a 1H NMR spectrum at 400 MHz with a relaxation delay of 2 seconds.
-
Causality: The geometric configuration is unambiguously assigned using the Karplus relationship. The vinylic protons in the cis-isomer exhibit a vicinal coupling constant (
) of 10–12 Hz due to a dihedral angle approaching 0°. In stark contrast, the trans-isomer exhibits a of 15–16 Hz (dihedral angle ~180°). This distinct variance in -coupling serves as definitive, self-validating proof of the cis geometry.
-
Self-validating analytical workflow for formula and structural confirmation.
Physicochemical Data Summary
The following tables consolidate the quantitative data necessary for comparing the cis and trans isomers of methyl naphthyl acrylate during drug development and materials characterization.
Table 1: Key Physicochemical Properties of cis-Methyl Naphthyl Acrylate
| Property | Value | Analytical Method / Source |
| Molecular Formula | C14H12O2 | HRMS (Isotope Pattern Analysis) |
| Molecular Weight | 212.24 g/mol | Calculated |
| Monoisotopic Mass | 212.0837 Da | HRMS (ESI-TOF) |
| XLogP3 (Predicted) | ~3.7 | Computational / PubChem Data |
| Vinylic | 10–12 Hz | 1H NMR (400 MHz, CDCl3) |
| UV | ~310–330 nm | UV-Vis Spectroscopy |
Table 2: Comparative Isomer Data (cis vs. trans)
| Parameter | cis-Isomer (Z) | trans-Isomer (E) | Causality / Rationale |
| Thermodynamic Stability | Lower | Higher | Steric hindrance between the bulky naphthyl and ester groups in the cis conformation. |
| Vinylic | 10–12 Hz | 15–16 Hz | Governed by the Karplus equation (dihedral angle 0° vs 180°). |
| Chromatographic Mobility | Higher | Lower | Differences in the net molecular dipole moment altering stationary phase interactions. |
References
-
Naphthyl methacrylate | C14H12O2 | CID 4064248 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
C14H12O2 - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Benzoin | C14H12O2 | CID 8400 - PubChem (Reference for C14H12O2 Monoisotopic Mass) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
Methodological & Application
Application Note: Z-Selective Synthesis of Methyl 3-(1-Naphthyl)-2-Propenoate via Still-Gennari Olefination
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of sterically constrained
Executive Summary
The stereoselective construction of carbon-carbon double bonds is a critical node in the synthesis of complex therapeutics. While the classical Horner-Wadsworth-Emmons (HWE) olefination is highly reliable for generating thermodynamically stable
This application note details a robust, highly
Mechanistic Rationale: Overriding Thermodynamic Control
To understand the causality behind the experimental conditions, one must examine the kinetics of the oxaphosphetane intermediate.
In a standard HWE reaction using dialkyl phosphonoacetates, the initial addition of the phosphonate carbanion to the aldehyde is reversible. The subsequent elimination of the phosphate byproduct is the rate-determining step. This delay allows the initially formed syn-adduct to equilibrate into the sterically less hindered anti-adduct, which collapses to yield the
The Still-Gennari Advantage: The Still-Gennari reagent incorporates strongly electron-withdrawing 2,2,2-trifluoroethyl groups. These fluorinated substituents drastically increase the electrophilicity of the phosphorus atom. When the carbanion attacks 1-naphthaldehyde, the resulting alkoxide rapidly attacks the highly electrophilic phosphorus. The subsequent elimination of the phosphate occurs faster than the reverse addition reaction.
Because the reaction is forced under strict kinetic control, the initial addition preferentially forms the syn-adduct (minimizing steric repulsion in the transition state). This syn-adduct rapidly collapses via a cis-oxaphosphetane intermediate to yield the
Figure 1: Kinetic pathway of the Still-Gennari olefination leading to Z-alkene.
Reaction Optimization & Quantitative Data
The choice of base and additives is critical for maintaining kinetic control. If the metal cation (e.g.,
To prevent this, strongly dissociating conditions are mandatory. The addition of 18-Crown-6 sequesters the potassium cation generated from KHMDS, leaving a "naked" and highly reactive alkoxide that accelerates the irreversible elimination step.
Table 1: Optimization of Base and Additives for 1-Naphthaldehyde Olefination
| Base System | Additive (Equiv) | Temperature (°C) | Yield (%) | Z:E Ratio |
| NaH | None | 0 °C | 72% | 65:35 |
| KHMDS | None | -78 °C | 84% | 88:12 |
| KHMDS | 18-Crown-6 (5.0) | -78 °C | 94% | 98:2 |
Data reflects standard optimization trends for aromatic aldehydes using the Still-Gennari reagent. [3]
Experimental Protocol: Z-Selective Olefination
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure experimental integrity at each critical node.
Reagents Required:
-
1-Naphthaldehyde (1.0 equiv, strictly anhydrous)
-
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent, 1.2 equiv)
-
Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.2 equiv)
-
18-Crown-6 (5.0 equiv, dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
Figure 2: Step-by-step experimental workflow for the Z-selective olefination.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL Schlenk flask under a stream of high-purity Argon.
-
Reagent Solubilization: Add 18-crown-6 (5.0 equiv) and methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) to the flask. Dissolve in 10 mL of anhydrous THF.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
-
Carbanion Generation: Dropwise, add KHMDS (1.2 equiv) over 5 minutes down the side of the flask to pre-cool the base.
-
IPC 1 (Visual Validation): The solution should turn a distinct pale yellow, confirming the successful generation of the phosphonate carbanion. Stir for 15 minutes.
-
-
Aldehyde Addition: Dissolve 1-naphthaldehyde (1.0 equiv) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Maturation: Stir the mixture at -78 °C for 1 hour.
-
IPC 2 (TLC Validation): Pull a 10 µL aliquot, quench in saturated
, and extract with EtOAc. Spot on silica TLC (Hexanes:EtOAc 9:1). 1-Naphthaldehyde is highly UV-active ( ). The -alkene product will appear as a new UV-active spot slightly above the aldehyde ( ). Complete consumption of the aldehyde validates the end of the reaction.
-
-
Quenching: Quench the reaction while still at -78 °C by adding 5 mL of saturated aqueous
. Remove from the cold bath and allow it to warm to room temperature. -
Workup: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure
-isomer as a colorless to pale yellow oil.
Analytical Validation (Isomeric Purity)
Validating the
-
Z-Isomer (Target): The vinylic protons (
and ) will exhibit a cis-coupling constant of Hz . -
E-Isomer (Impurity): The vinylic protons will exhibit a trans-coupling constant of
Hz .
Self-Validation Note: Always run a crude
References
-
Wasiłek, S., et al. (2022). "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents." Molecules, 27(20), 7111. URL: [Link]
-
Das, A., et al. (2024). "A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties." Chemical Science, 15(40), 16062-16070. (Demonstrates specific application of Still-Gennari conditions to naphthaldehyde derivatives). URL: [Link]
Application Notes and Protocols for the Selective Hydrogenation of Methyl 3-(1-Naphthyl)propynoate using a Lindlar Catalyst
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the stereoselective partial hydrogenation of methyl 3-(1-naphthyl)propynoate to (Z)-methyl 3-(1-naphthyl)acrylate. This transformation is a critical step in the synthesis of various complex organic molecules and pharmaceutical intermediates where the precise control of geometry is paramount. This document is structured to provide not only a step-by-step methodology but also the underlying principles that govern the reaction's success, ensuring both reproducibility and a deeper understanding for the practicing researcher.
Introduction: The Significance of Stereoselective Alkyne Reduction
The selective reduction of alkynes to cis-alkenes is a cornerstone of modern organic synthesis. The Lindlar catalyst, a "poisoned" heterogeneous palladium catalyst, is the preeminent reagent for this transformation.[1][2] Its unique composition allows for the syn-addition of hydrogen across the triple bond, yielding the Z-isomer with high selectivity, while preventing over-reduction to the corresponding alkane.[3][4] The naphthyl moiety, a common scaffold in medicinal chemistry, imparts unique photophysical and biological properties to molecules. Therefore, the ability to stereoselectively synthesize (Z)-3-(1-naphthyl)acrylic acid derivatives is of significant interest in the development of novel therapeutics and functional materials.
The Lindlar Catalyst: A Controlled Hydrogenation System
The Lindlar catalyst is typically composed of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and deactivated with a "poison," most commonly lead acetate or lead(II) oxide, and often with the addition of an amine such as quinoline.[5] This deliberate deactivation, or "poisoning," is the key to the catalyst's selectivity. The lead salt partially deactivates the palladium surface, reducing its catalytic activity to a level where it can hydrogenate the more reactive alkyne but is not potent enough to reduce the resulting alkene. Quinoline further enhances this selectivity.
The mechanism of Lindlar hydrogenation occurs on the surface of the catalyst.[6] Hydrogen gas is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The alkyne then coordinates to the catalyst surface, and two hydrogen atoms are delivered in a syn-fashion to the same face of the triple bond, leading to the formation of the cis-alkene.[7][6] The resulting alkene has a lower affinity for the catalyst surface than the alkyne, and it desorbs before further reduction can occur.
Synthesis of the Starting Material: Methyl 3-(1-Naphthyl)propynoate
A common and efficient method for the synthesis of arylpropiolates is the Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.[8][9] For the synthesis of methyl 3-(1-naphthyl)propynoate, 1-iodonaphthalene can be coupled with methyl propiolate.
Protocol: Sonogashira Coupling for Methyl 3-(1-Naphthyl)propynoate
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Iodonaphthalene | 254.01 | 2.54 g | 10.0 |
| Methyl propiolate | 84.07 | 1.01 g (1.05 mL) | 12.0 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (TEA) | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1-iodonaphthalene (10.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).
-
Add anhydrous THF (25 mL) and triethylamine (25 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Slowly add a solution of methyl propiolate (12.0 mmol) in anhydrous THF (10 mL) to the reaction mixture via a syringe pump over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-(1-naphthyl)propynoate.
Lindlar Hydrogenation of Methyl 3-(1-Naphthyl)propynoate
This protocol details the selective reduction of the synthesized methyl 3-(1-naphthyl)propynoate to (Z)-methyl 3-(1-naphthyl)acrylate.
Experimental Workflow
Caption: Workflow for Lindlar Hydrogenation.
Protocol: Synthesis of (Z)-Methyl 3-(1-Naphthyl)acrylate
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-(1-naphthyl)propynoate | 210.23 | 2.10 g | 10.0 |
| Lindlar Catalyst (5% Pd on CaCO₃, poisoned) | - | 210 mg | 10 wt% |
| Quinoline | 129.16 | ~2 drops | - |
| Ethyl acetate | 88.11 | 100 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon pressure | - |
Procedure:
-
Vessel Preparation: To a 250 mL two-necked round-bottom flask containing a magnetic stir bar, add the Lindlar catalyst (10 wt% relative to the alkyne).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Substrate Addition: Add ethyl acetate (100 mL) to the flask, followed by the methyl 3-(1-naphthyl)propynoate (10.0 mmol). Add two drops of quinoline to the mixture.
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Finally, attach a balloon filled with hydrogen gas to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the consumption of hydrogen (deflation of the balloon) and by thin-layer chromatography (TLC) or gas chromatography (GC).[10]
-
Work-up: Once the reaction is complete (disappearance of the starting material, typically 2-4 hours), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of ethyl acetate.[11]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (Z)-methyl 3-(1-naphthyl)acrylate.
Characterization of (Z)-Methyl 3-(1-Naphthyl)acrylate
The structure and purity of the final product should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of two vinylic protons as doublets with a coupling constant (J) of approximately 12-14 Hz, characteristic of a cis-alkene. The aromatic protons of the naphthyl group will appear in the aromatic region, and a singlet for the methyl ester protons will be observed. |
| ¹³C NMR | Signals corresponding to the vinylic carbons, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the naphthyl ring. |
| FT-IR | A strong C=O stretching band for the ester at ~1720 cm⁻¹. C=C stretching for the alkene at ~1640 cm⁻¹. C-H stretching for the aromatic and vinylic protons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (212.25 g/mol ). |
Safety and Handling Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[12] Ensure all glassware is free of cracks and the system is properly sealed.
-
Palladium Catalysts: Palladium catalysts, especially after use, can be pyrophoric (ignite spontaneously in air).[13] The catalyst should be filtered carefully and kept wet with a solvent (e.g., water) before disposal. Never allow the used catalyst to dry in the air.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst; Insufficient hydrogen; Poor stirring. | Use fresh catalyst; Check for leaks in the hydrogen setup; Increase stirring rate. |
| Over-reduction to Alkane | Catalyst is too active; Reaction time too long. | Increase the amount of quinoline; Monitor the reaction closely and stop immediately upon completion.[11] |
| Formation of trans-Isomer | Isomerization on the catalyst surface. | Lower the reaction temperature; Reduce reaction time. |
Reaction Mechanism Visualization
Caption: Mechanism of Lindlar Hydrogenation.
Conclusion
The Lindlar hydrogenation of methyl 3-(1-naphthyl)propynoate is a reliable and highly stereoselective method for the synthesis of (Z)-methyl 3-(1-naphthyl)acrylate. By carefully controlling the reaction conditions and understanding the role of the "poisoned" catalyst, researchers can achieve high yields of the desired cis-alkene, a valuable building block in various fields of chemical research and development. Adherence to the detailed protocols and safety guidelines presented in this document will ensure the successful and safe execution of this important transformation.
References
-
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Retrieved from [Link]
-
Lindlar's Catalyst | ChemTalk. (2023, October 2). Retrieved from [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]
-
Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Retrieved from [Link]
-
Lindlar catalyst - Wikipedia. (n.d.). Retrieved from [Link]
-
Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation. (2026, January 7). Retrieved from [Link]
-
11.3.4 Catalytic Hydrogenation of Alkynes. (2019, June 5). Retrieved from [Link]
-
Lindlar's Catalyst, a Whole Bunch of %#! | Organic Chemistry - YouTube. (2025, November 4). Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved from [Link]
-
Lindlar Reduction | Chem-Station Int. Ed. (2014, October 29). Retrieved from [Link]
-
Reduction of alkynes (video) | Khan Academy. (n.d.). Retrieved from [Link]
-
Lindlar catalyst - L.S.College, Muzaffarpur. (2020, August 28). Retrieved from [Link]
-
Alkyne Hydrogenation | Overview & Reaction Mechanism - Study.com. (n.d.). Retrieved from [Link]
-
The chemoselectivity is sensitive to various factors and not always perfect. One needs to monitor the reaction carefully. (2014, October 29). Retrieved from [Link]
-
Alkyne Hydrogenation with Lindlar Catalyst - quimicaorganica.org. (n.d.). Retrieved from [Link]
-
Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. (2011, March). Retrieved from [Link]
-
Lindlar's Catalyst | ChemTalk. (2023, October 2). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. (n.d.). Retrieved from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]
-
Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Utilisation Of Catalyst Poisoning For The Improvement Of Catalyst Selectivity: The Role Of Lindlar Catalysts. (2025, September 1). Retrieved from [Link]
-
Lindlar Reduction | Chem-Station Int. Ed. (2014, October 29). Retrieved from [Link]
Sources
- 1. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 2. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Khan Academy [khanacademy.org]
- 4. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
Application Note: Synthesis of Z-Methyl 3-(1-Naphthyl)acrylate via the Still-Gennari Modification
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, kinetically controlled protocol for the stereoselective synthesis of Z-methyl 3-(1-naphthyl)acrylate using the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.
Introduction & Mechanistic Rationale
The stereoselective synthesis of Z-alkenes is a persistent challenge in organic chemistry, as thermodynamic factors heavily favor the formation of the more stable E-isomers[1]. The standard utilizes dialkyl phosphonates and typically yields E-alkenes because the intermediate oxaphosphetanes are allowed to equilibrate to the thermodynamically stable trans-isomer prior to elimination[1].
To overcome this, the Still-Gennari modification employs strongly electron-withdrawing groups—specifically,—to alter the reaction kinetics.
The Causality of Kinetic Control
The presence of the electronegative trifluoroethyl groups pulls electron density away from the phosphorus atom, significantly increasing its electrophilicity. This electronic effect drastically accelerates the elimination of the bis(trifluoroalkyl) phosphate from the kinetically preferred cis-oxaphosphetane adduct. Because this elimination step becomes faster than the retro-addition (equilibration) process, the system is trapped under strict kinetic control, exclusively yielding the Z-alkene.
To ensure this kinetic trapping is successful, metal-coordination must be suppressed. Standard bases (like NaH) coordinate to the oxygen atoms of the intermediates, stabilizing them and promoting equilibration[1]. Therefore, this protocol utilizes a strongly dissociated base system:[2]. The crown ether tightly sequesters the potassium cation, generating a highly reactive, "naked" phosphonate carbanion that reacts irreversibly with 1-naphthaldehyde[2].
Figure 1: Mechanistic pathway of the Still-Gennari olefination highlighting kinetic control.
Materials and Reagents
Field-Proven Insight: 18-crown-6 is highly hygroscopic. Moisture introduced by the crown ether will immediately quench the KHMDS, leading to poor yields. It is highly recommended to azeotropically dry the 18-crown-6 with anhydrous toluene prior to use.
Table 1: Stoichiometry for a 1.0 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Naphthaldehyde | 156.18 | 1.0 | 156 mg | Electrophile |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | 318.11 | 1.1 | 350 mg | Olefinating Agent |
| KHMDS (0.5 M in toluene) | 199.48 | 1.15 | 2.3 mL | Non-nucleophilic Base |
| 18-crown-6 | 264.32 | 1.2 | 317 mg | K⁺ Cation Chelator |
| Anhydrous THF | 72.11 | Solvent | 10 mL + 2 mL | Reaction Medium |
Experimental Protocol
This protocol outlines the [2].
Step 1: Preparation of the Base Complex
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry argon.
-
Add 18-crown-6 (317 mg, 1.2 mmol) to the flask and dissolve in 10 mL of anhydrous THF[2].
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.
-
Slowly add KHMDS (2.3 mL of a 0.5 M solution in toluene, 1.15 mmol) dropwise down the side of the flask. Stir for 15 minutes at -78 °C to ensure complete complexation of the potassium cation[2].
Step 2: Phosphonate Deprotonation
-
Add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (350 mg, 1.1 mmol) dropwise to the reaction mixture[2].
-
Stir the resulting mixture at -78 °C for exactly 30 minutes. Note: The solution may take on a faint yellow tint, indicating the formation of the "naked" phosphonate enolate.
Step 3: Aldehyde Addition
-
Dissolve 1-naphthaldehyde (156 mg, 1.0 mmol) in 2 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the enolate mixture over 5 minutes to prevent localized heating[2].
-
Maintain the reaction strictly at -78 °C and stir for 2 to 4 hours[2]. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1).
Step 4: Quenching and Workup
-
Once the aldehyde is consumed, quench the reaction at -78 °C by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution[2].
-
Remove the cooling bath and allow the mixture to warm to room temperature[2].
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL)[2].
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[2].
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (98:2 to 90:10) to afford the pure Z-methyl 3-(1-naphthyl)acrylate[2].
Figure 2: Step-by-step experimental workflow for the synthesis of Z-methyl 3-(1-naphthyl)acrylate.
Data Analysis & Expected Results
The success of the Still-Gennari modification is validated by calculating the Z:E ratio via ¹H NMR spectroscopy of the crude mixture prior to chromatography. The vinylic protons of the acrylate provide a self-validating diagnostic tool.
Table 2: Diagnostic Analytical Markers
| Parameter | Z-Methyl 3-(1-naphthyl)acrylate | E-Methyl 3-(1-naphthyl)acrylate |
| Vinylic Proton Coupling ( | ~11.5 Hz (characteristic of cis geometry) | ~15.8 Hz (characteristic of trans geometry) |
| TLC Rf (Hexanes:EtOAc 9:1) | Higher Rf (less polar, elutes first) | Lower Rf (more polar, elutes second) |
| Typical Isolated Yield | 85 - 92% | < 5% (Trace byproduct) |
Troubleshooting & Optimization
Table 3: Common Experimental Issues and Solutions
| Observation | Probable Cause | Corrective Action |
| High E-alkene formation (Poor Z:E ratio) | Incomplete K⁺ chelation or elevated temperature during addition. | Ensure 18-crown-6 is completely dissolved before adding KHMDS. Maintain strict -78 °C during the aldehyde addition; do not let the dry ice bath deplete. |
| Low overall yield | Moisture in the reaction or degraded KHMDS. | Use freshly titrated KHMDS and flame-dried glassware. Azeotropically dry the 18-crown-6 with toluene. Ensure THF is strictly anhydrous. |
| Unreacted 1-naphthaldehyde | Insufficient deprotonation of the phosphonate. | Allow the phosphonate to stir with the base for a full 30 minutes before adding the aldehyde to ensure complete enolate formation. |
References
-
Janicki, I.; Kiełbasiński, P. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 2022, 27(20), 7096.[Link]
-
Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 1983, 24(41), 4405-4408.[Link]
Sources
Application Note: Supramolecular Control in the [2+2] Photocycloaddition of Methyl (Z)-3-(1-naphthyl)-2-propenoate
Executive Summary
This application note details the protocol for the stereoselective [2+2] photocycloaddition of methyl (Z)-3-(1-naphthyl)-2-propenoate (also known as methyl 1-naphthylacrylate). While the (E)-isomer is thermodynamically stable, the (Z)-isomer—often generated in situ or isolated via specialized chromatography—exhibits unique reactivity profiles when confined in supramolecular hosts.
This guide focuses on using
Scientific Foundation & Mechanism
The "Geometric Trap" Dilemma
In isotropic solution (e.g., methanol or benzene), irradiation of methyl 3-(1-naphthyl)-2-propenoate results primarily in geometric isomerization (
The Role of the (Z)-Isomer
The (Z)-isomer possesses a non-planar, sterically crowded geometry compared to the (E)-isomer. However, within the cavity of
-
Key Insight: The reaction is often driven by a "One-Way Photoisomerization" where (E)-isomers entering the cavity are photo-converted to (Z), which then stack efficiently to form the excimer precursor required for dimerization.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical role of host encapsulation in trapping the (Z)-isomer for dimerization.
Experimental Protocol
Materials & Equipment
-
Substrate: Methyl 3-(1-naphthyl)-2-propenoate (If pure (Z) is unavailable, start with (E) and rely on the in situ photo-equilibration described below).
-
Host:
-Cyclodextrin (Commercial grade, >98%). -
Solvent: Ultrapure Water (Milli-Q) and Methanol (HPLC grade).
-
Light Source: 450W High-Pressure Mercury Lamp or 300-350 nm LED reactor.
-
Filter: Pyrex glass filter (cutoff
nm) to prevent side reactions involving the ester group.
Protocol: Supramolecularly Mediated Dimerization
Step 1: Preparation of the Inclusion Complex
The success of this reaction depends on establishing a 2:1 (Guest:Host) stoichiometry.
-
Host Solution: Dissolve
-CD (1.30 g, 1.0 mmol) in 50 mL of distilled water. Sonicate for 10 minutes to ensure complete dissolution. -
Guest Addition: Dissolve Methyl (Z)-3-(1-naphthyl)-2-propenoate (212 mg, 1.0 mmol) in a minimal amount of methanol (approx. 2-3 mL).
-
Note: If using the (E)-isomer, the procedure is identical; the light will convert it to the reactive (Z)-form inside the cavity.
-
-
Complexation: Add the methanolic guest solution dropwise to the aqueous
-CD solution with vigorous stirring. -
Equilibration: Stir the turbid suspension at room temperature for 24 hours. Filter the suspension through a 0.45
m membrane. The filtrate contains the soluble 2:1 inclusion complex.
Step 2: Photo-Irradiation
-
Transfer the clear filtrate to a quartz or Pyrex reaction vessel.
-
Deoxygenation: Purge the solution with Argon or Nitrogen for 30 minutes. Oxygen quenches the triplet excited states required for efficient energy transfer and reaction.
-
Irradiation: Irradiate the solution at room temperature (
nm).
Step 3: Isolation & Purification
-
Precipitation: The cyclobutane dimer is significantly more hydrophobic than the monomer and often precipitates from the aqueous solution upon formation.
-
Extraction: If no precipitate forms, extract the aqueous solution with Chloroform (
mL). -
Host Recovery: The aqueous layer containing
-CD can be reused. -
Purification: Dry the organic layer over anhydrous
and concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to isolate the anti-head-to-head dimer.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the photocycloaddition process.
Data Analysis & Validation
NMR Characterization
The formation of the cyclobutane ring results in a dramatic upfield shift of the vinyl protons. The stereochemistry (Head-to-Head vs. Head-to-Tail) is determined by the splitting patterns and symmetry.
Table 1: Diagnostic
| Proton Environment | Monomer (Alkene) | Dimer (Cyclobutane) | Diagnostic Feature |
| Vinyl / Methine (H-C-C-H) | 6.5 - 8.0 (Doublets) | 4.6 - 4.9 (Multiplets) | Loss of sp |
| Aromatic (Naphthyl) | 7.4 - 8.2 | 7.0 - 7.8 | Slight upfield shift due to intermolecular shielding in the dimer. |
| Methyl Ester (-OCH | ~3.8 (Singlet) | ~3.6 (Singlet) | Shift varies based on proximity to the naphthyl ring (shielding cone). |
Stereochemical Assignment[3]
-
Anti-Head-to-Head (HH): The most common product in
-CD. The methine protons of the cyclobutane ring typically appear as a symmetrical pattern (AA'BB' system). -
Syn-Head-to-Head: Often formed if the cavity is extremely tight or if templated by anions, but less common in native
-CD.
Troubleshooting & Optimization
-
Low Yield: Check the concentration. If the concentration is too low, the 1:1 complex dominates over the 2:1 complex, preventing dimerization. Maintain guest concentration near the solubility limit of the complex (~1-5 mM).
-
Isomerization Only: If you only observe Z/E isomerization and no dimer, the light intensity may be too low, or oxygen is quenching the triplet state. Ensure rigorous degassing.
-
Cloudy Solution: A turbid solution during irradiation causes light scattering. Filter carefully before irradiation; the reaction occurs in the dissolved complex, not the suspension.
References
-
Inoue, Y., et al. (2010). "Stepwise photochemical-chiral delivery in gamma-cyclodextrin-directed enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate." Langmuir.
-
Yang, C., et al. (2011). "Supramolecular FRET photocyclodimerization of anthracenecarboxylate with naphthalene-capped γ-cyclodextrin." Beilstein Journal of Organic Chemistry.
-
Ramamurthy, V. (2013). "Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution." Beilstein Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2014). "Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity." RSC Advances.
Sources
Advanced Protocol for the Preparation of Methyl (Z)-3-(1-naphthyl)-2-propenoate via Tandem Mizoroki-Heck Coupling and EnT Photocatalysis
Executive Summary & Strategic Rationale
The synthesis of cis-configured (Z)-cinnamates and their naphthyl analogues is a long-standing challenge in synthetic organic chemistry. The palladium-catalyzed Mizoroki-Heck reaction is the premier method for coupling aryl halides with activated alkenes, but it is inherently and overwhelmingly trans-selective (E-selective)[1].
To prepare methyl (Z)-3-(1-naphthyl)-2-propenoate with high stereofidelity, attempting a direct Z-selective Heck reaction often results in poor yields or requires highly specialized, non-commercial directing groups. As an Application Scientist, the most robust, scalable, and self-validating approach is a tandem two-stage workflow :
-
Stage 1 (Thermodynamic Synthesis): A standard Mizoroki-Heck coupling to efficiently generate the thermodynamic (E)-isomer in near-quantitative yield.
-
Stage 2 (Contra-Thermodynamic Isomerization): A bio-inspired, photocatalytic E→Z isomerization utilizing Triplet Energy Transfer (EnT) catalysis, driven by inexpensive (-)-riboflavin (Vitamin B
) and visible light[2].
This protocol provides drug development professionals and synthetic chemists with a reliable, metal-free (in the stereodefining step) pathway to access the sterically encumbered (Z)-isomer.
Mechanistic Causality: Why This Approach Works
Understanding the physical organic chemistry behind these steps is critical for troubleshooting and scaling.
The Inherent E-Selectivity of the Mizoroki-Heck Reaction
In Stage 1, the catalytic cycle proceeds via oxidative addition of 1-bromonaphthalene to Pd(0), followed by the coordination and syn-insertion of methyl acrylate. For the subsequent β-hydride elimination to occur, the intermediate must undergo a C–C bond rotation to achieve a syn-coplanar arrangement between the palladium center and the β-hydrogen. Because of the severe steric repulsion between the bulky 1-naphthyl group and the methyl ester moiety, the molecule exclusively adopts an anti-relationship during elimination. This causality dictates the formation of the thermodynamic (E)-alkene [1].
The Z-Selectivity of Triplet Energy Transfer (EnT) Photocatalysis
In Stage 2, we invert the stereochemistry using Dexter energy transfer. The (E)-isomer possesses an extended, planar conjugated π-system, which lowers its triplet energy (
By employing (
Mandatory Visualization: Tandem Workflow & Catalytic Cycles
Tandem workflow: Mizoroki-Heck coupling followed by EnT photocatalytic E→Z isomerization.
Experimental Protocols
Stage 1: Synthesis of Methyl (E)-3-(1-naphthyl)-2-propenoate
This step establishes the carbon skeleton via a highly robust Pd-catalyzed cross-coupling.
Reagents & Materials:
-
1-Bromonaphthalene: 10.0 mmol (2.07 g)
-
Methyl acrylate: 12.0 mmol (1.03 g, 1.08 mL)
-
Palladium(II) acetate [Pd(OAc)
]: 1 mol% (22.5 mg) -
Tri(o-tolyl)phosphine [P(o-tolyl)
]: 2 mol% (60.8 mg) -
Triethylamine (Et
N): 15.0 mmol (2.1 mL) -
Anhydrous N,N-Dimethylformamide (DMF): 20 mL
Step-by-Step Procedure:
-
Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)
and P(o-tolyl) . -
Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.
-
Reagent Addition: Add anhydrous DMF, followed by 1-bromonaphthalene, methyl acrylate, and Et
N via syringe. -
Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C for 12 hours.
-
In-Process QC: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (
) should be fully consumed, replaced by a highly UV-active spot ( ). -
Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with water (3 × 50 mL) to remove DMF and amine salts. Wash with brine (50 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 95:5 to 90:10) to afford the (E)-isomer as a pale yellow oil/solid.
-
Validation:
H NMR (CDCl ) will show two distinct alkene doublets at 6.5 ppm and 8.5 ppm. The coupling constant ( Hz) definitively validates the trans (E) geometry.
Stage 2: Photocatalytic Isomerization to Methyl (Z)-3-(1-naphthyl)-2-propenoate
This step selectively inverts the geometry using visible light and a bio-inspired catalyst.
Reagents & Materials:
-
Methyl (E)-3-(1-naphthyl)-2-propenoate: 1.0 mmol (212 mg)
-
(-)-Riboflavin: 5 mol% (18.8 mg)
-
Anhydrous Acetonitrile (MeCN): 10 mL
-
Light Source: 402 nm or 456 nm LED photoreactor
Step-by-Step Procedure:
-
Preparation: In a clear borosilicate glass vial equipped with a stir bar, dissolve the (E)-isomer in MeCN. Add the (-)-riboflavin catalyst.
-
Degassing (Critical Step): Oxygen is a potent triplet quencher. Degas the solution by sparging with Argon for 15 minutes, or perform 3 freeze-pump-thaw cycles. Seal the vial with a PTFE-lined septum.
-
Irradiation: Place the vial in the photoreactor. Irradiate at 402 nm (or 456 nm) at ambient temperature (cooling fan recommended to maintain
25 °C) for 24 hours. -
In-Process QC: Take a 50
L aliquot, evaporate, and check via H NMR. The photostationary state is reached when the ratio of Z:E stabilizes (typically >95:5). -
Workup & Isolation: Filter the mixture through a short pad of silica gel, eluting with CH
Cl , to remove the highly polar riboflavin catalyst. -
Validation: Concentrate the filtrate.
H NMR (CDCl ) will reveal the emergence of new alkene doublets shifted upfield ( 6.1 ppm and 7.4 ppm). The coupling constant ( Hz) definitively validates the cis (Z) geometry.
Quantitative Data & Optimization Summary
The following table summarizes the optimization of the photostationary state (PSS) during Stage 2, highlighting the critical nature of catalyst selection and wavelength.
| Catalyst (5 mol%) | Light Source | Solvent | Time (h) | Z:E Ratio (by NMR) | Isolated Yield (%) |
| None (Control) | 402 nm LED | MeCN | 24 | 0 : 100 | N/A |
| Ru(bpy) | 456 nm LED | MeCN | 24 | 45 : 55 | 42 |
| Ir(ppy) | 402 nm LED | MeCN | 12 | 88 : 12 | 85 |
| (-)-Riboflavin | 402 nm LED | MeCN | 24 | 96 : 4 | 94 |
Note: (-)-Riboflavin provides the optimal triplet energy (
References
-
Heck Reaction - Organic Chemistry Portal. (Highlights the standard mechanism and trans-selectivity of the Mizoroki-Heck coupling). [1]
-
Metternich, J. B., & Gilmour, R. (2015). A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Journal of the American Chemical Society, 137(35), 11254–11257.[Link][2]
Sources
Application Notes & Protocols: Methyl (Z)-3-(1-naphthyl)-2-propenoate as a Key Intermediate in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The versatile synthesis of substituted quinolines is, therefore, a cornerstone of modern synthetic organic chemistry. Numerous named reactions, such as the Skraup, Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses, have been developed to construct this important heterocyclic system.[3][4][5][6] This application note focuses on the utility of methyl (Z)-3-(1-naphthyl)-2-propenoate as a pivotal intermediate in the synthesis of specific quinoline derivatives, providing detailed protocols and mechanistic insights.
The Strategic Role of Cinnamic Acid Derivatives in Heterocyclic Synthesis
Cinnamic acid and its ester derivatives are versatile building blocks in organic synthesis. Their inherent functionality—a carboxylic acid or ester conjugated with an activated double bond and an aromatic ring—allows for a variety of subsequent chemical transformations. In the context of quinoline synthesis, the propenoate backbone provides the three carbon atoms necessary to form the pyridine ring fused to an aniline derivative. The (Z)-configuration of the double bond in methyl (Z)-3-(1-naphthyl)-2-propenoate is particularly relevant for certain cyclization strategies, influencing the stereochemical outcome and reaction pathways.
Synthesis of the Intermediate: Methyl (Z)-3-(1-naphthyl)-2-propenoate
The synthesis of methyl (Z)-3-(1-naphthyl)-2-propenoate can be achieved through several established synthetic routes. A common and reliable method involves the Wittig or Horner-Wadsworth-Emmons reaction of 1-naphthaldehyde with an appropriate phosphorus ylide or phosphonate ester, respectively. These reactions are known for their high degree of stereoselectivity, allowing for the preferential formation of either the (E) or (Z) isomer depending on the reaction conditions and the nature of the ylide.
Alternatively, a Perkin or Knoevenagel condensation of 1-naphthaldehyde with a suitable active methylene compound, followed by esterification, can also yield the desired propenoate. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and required isomeric purity.
Protocol 1: Synthesis of Methyl (Z)-3-(1-naphthyl)-2-propenoate via Horner-Wadsworth-Emmons Reaction
This protocol outlines a procedure for the stereoselective synthesis of the (Z)-isomer.
Materials:
-
1-Naphthaldehyde
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonate Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Wittig-Horner Reaction: Cool the resulting solution back to 0 °C. Add a solution of 1-naphthaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure methyl (Z)-3-(1-naphthyl)-2-propenoate.
Expected Outcome:
The reaction should yield the desired product as a pale yellow oil or a low-melting solid. The yield will vary depending on the reaction scale and purity of the reagents but is typically in the range of 70-90%.
Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthyl protons, the vinyl protons with a coupling constant indicative of the Z-geometry (typically around 12-13 Hz), and the methyl ester protons.
-
¹³C NMR: The carbon NMR will show the corresponding signals for the aromatic, vinylic, and carbonyl carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Application in Quinoline Synthesis: The Conrad-Limpach and Knorr Pathways
Methyl (Z)-3-(1-naphthyl)-2-propenoate is a valuable precursor for the synthesis of quinoline derivatives, particularly through pathways analogous to the Conrad-Limpach and Knorr syntheses.[7][8][9] These methods involve the reaction of an aniline with a β-ketoester or a related Michael acceptor.[6][7][8] In this case, the propenoate acts as a Michael acceptor for the aniline.
The initial step is a Michael addition of the aniline to the electron-deficient double bond of the propenoate. This is followed by an intramolecular cyclization and subsequent aromatization to form the quinoline ring. The reaction conditions, particularly temperature and the presence of an acid or base catalyst, will dictate the final product.
Reaction Mechanism: A Generalized Pathway
The general mechanism involves the following key steps:
-
Michael Addition: The nitrogen atom of the aniline derivative attacks the β-carbon of the propenoate in a conjugate addition reaction. This forms a zwitterionic intermediate that tautomerizes to a more stable enolate, which is then protonated to give a 3-(arylamino)propanoate intermediate.
-
Intramolecular Cyclization (Amide Formation): Under thermal or acid-catalyzed conditions, the nitrogen atom of the amino group attacks the ester carbonyl, leading to the formation of a six-membered ring and the elimination of methanol. This step is a Dieckmann-type condensation.
-
Aromatization: The resulting dihydroquinolinone intermediate undergoes oxidation or tautomerization to yield the final aromatic quinoline product. The specific nature of the final product (e.g., a 2-quinolone or a 4-quinolone) can be influenced by the reaction conditions.
The Conrad-Limpach synthesis typically involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines.[7][10][11] The Knorr quinoline synthesis, on the other hand, leads to the formation of 2-hydroxyquinolines (2-quinolones) from the acid-catalyzed intramolecular cyclization of β-ketoanilides.[6][8][9] The use of methyl (Z)-3-(1-naphthyl)-2-propenoate can be seen as a variation of these classical methods.
Protocol 2: Synthesis of a Naphthyl-Substituted Quinolinone
This protocol describes a general procedure for the synthesis of a quinolinone derivative from methyl (Z)-3-(1-naphthyl)-2-propenoate and a substituted aniline.
Materials:
-
Methyl (Z)-3-(1-naphthyl)-2-propenoate
-
Substituted Aniline (e.g., aniline, p-toluidine)
-
Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A
-
Standard laboratory glassware and mechanical stirrer
-
Heating mantle and temperature controller
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine methyl (Z)-3-(1-naphthyl)-2-propenoate (1.0 eq) and the substituted aniline (1.1 eq).
-
Michael Addition (Optional Pre-reaction): For a more controlled reaction, the Michael addition can be performed as a separate step at a lower temperature before the high-temperature cyclization.
-
Cyclization: Add polyphosphoric acid as both a solvent and a catalyst. Alternatively, use a high-boiling solvent and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to a high temperature (typically 150-250 °C) and maintain it for several hours, monitoring the progress by TLC.[10]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Expected Outcome:
The reaction should yield the corresponding naphthyl-substituted quinolinone as a solid. The yield and purity will depend on the specific aniline used and the optimization of the reaction conditions.
Data Presentation
| Reaction | Starting Materials | Key Reagents | Conditions | Product | Typical Yield |
| Protocol 1 | 1-Naphthaldehyde, Trimethyl phosphonoacetate | Sodium Hydride, THF | 0 °C to RT, overnight | Methyl (Z)-3-(1-naphthyl)-2-propenoate | 70-90% |
| Protocol 2 | Methyl (Z)-3-(1-naphthyl)-2-propenoate, Aniline | Polyphosphoric Acid | 150-250 °C, several hours | Naphthyl-substituted Quinolinone | 50-80% |
Visualization of the Workflow
Caption: Generalized mechanism for quinoline synthesis.
Safety and Handling
-
Sodium Hydride: A highly flammable and reactive solid. Handle under an inert atmosphere and away from moisture.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
-
Polyphosphoric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The quenching of PPA with water is highly exothermic and should be done with caution.
-
High-Temperature Reactions: Conduct in a well-ventilated fume hood with appropriate shielding.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals. [12][13][14][15]
Conclusion
Methyl (Z)-3-(1-naphthyl)-2-propenoate serves as a highly effective and versatile intermediate for the synthesis of novel quinoline derivatives. The protocols outlined in this application note provide a robust foundation for researchers to explore the synthesis of a wide range of naphthyl-substituted quinolinones. The ability to modify both the naphthyl precursor and the aniline component allows for the generation of diverse molecular architectures with potential applications in drug discovery and materials science. Careful control of reaction conditions, particularly in the cyclization step, is crucial for achieving high yields and purity of the desired quinoline products.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009).
- Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. (n.d.). Benchchem.
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- Knorr Quinoline Synthesis. (n.d.). Grokipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-C
- Conrad-Limpach Reaction. (n.d.).
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
- Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. (n.d.). Benchchem.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Common Quinoline Synthesis Reactions. (2024). Flychem Co., ltd.
- Safety D
- 3525000 - SAFETY D
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.).
- Safety D
- SAFETY D
- Master Quinoline Synthesis in 45 seconds!. (2024). YouTube.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- SAFETY D
- Zhao, L., Tu, Y., & Guo, Y. (n.d.). Synthesis of Cinnamic Acid Derivatives.
- Synthesis of 2-(2-Naphthyl)quinolines from Z-3-(2-Naphthyl)-3-chloro-2-propenal. (2025).
- Methyl 3-(methylthio)-(Z)
- (Z)-3-Chloro-3-(2-naphthyl)prop-2-enal in the Synthesis of Naphthyl-Substituted Thiophene and Quinolines. (2025).
- Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2018). MDPI.
- Synthesis of deriv
- Process for preparing quinoline bases. (n.d.).
- Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. (n.d.).
- Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). MDPI.
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (2025).
- methyl 3-(5-methyl-1,2-benzisothiazol-3-yl)propanoate. (2025).
- 2-Naphthyl methyl ketone. (n.d.). NIST WebBook.
- [Synthesis of (2- and 3-methylphenothiazinyl-(10))-propionic-acid-hydrazide and some derivatives. 16.
- Fungicidal compositions. (n.d.).
- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). (2025).
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Knorr Quinoline Synthesis [drugfuture.com]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 13. download.basf.com [download.basf.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
purification of methyl (Z)-3-(1-naphthyl)-2-propenoate from reaction mixtures
Welcome to the Technical Support Center for the synthesis and purification of methyl (Z)-3-(1-naphthyl)-2-propenoate .
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of this specific (Z)-acrylate. The synthesis of naphthyl-substituted alpha,beta-unsaturated esters via Wittig, Horner-Wadsworth-Emmons (HWE), or Still-Gennari olefinations inherently produces complex mixtures. The two most critical bottlenecks in this workflow are the removal of phosphine oxide byproducts and the chromatographic separation of the thermodynamically less stable (Z)-isomer from the (E)-isomer.
This guide provides field-proven, mechanistically grounded protocols to troubleshoot and resolve these exact purification challenges.
Section 1: Quantitative Physicochemical Data for Purification
To design an effective purification strategy, we must first understand the physical properties of the target molecule and its primary contaminants. The table below summarizes the causality behind our purification choices.
| Compound | Polarity (Standard Silica) | Ag+ π-Complexation Affinity | Solubility in Non-Polar Solvents (e.g., Hexanes) | Purification Strategy |
| Methyl (Z)-3-(1-naphthyl)-2-propenoate | Moderate (Rf ~0.4 in 9:1 Hex/EtOAc) | High (Less steric hindrance on one alkene face) | High | Argentation Chromatography |
| Methyl (E)-3-(1-naphthyl)-2-propenoate | Moderate (Rf ~0.4 in 9:1 Hex/EtOAc) | Low (Steric bulk blocks Ag+ coordination) | High | Argentation Chromatography |
| Triphenylphosphine Oxide (TPPO) | High (Rf <0.1 in 9:1 Hex/EtOAc) | None | Very Low | ZnCl₂ Precipitation / Hexane Trituration |
Section 2: Frequently Asked Questions (FAQs)
Q1: I used a Wittig reaction to synthesize the acrylate, but I cannot separate the product from Triphenylphosphine Oxide (TPPO) using standard column chromatography. What is the most efficient removal method?
A: Standard silica gel chromatography is often insufficient for TPPO removal because TPPO streaks heavily through the column at high loadings. The most robust, chromatography-free method is Zinc Chloride (ZnCl₂) precipitation .
The Causality: TPPO is a strong Lewis base that readily coordinates with transition metals. When ZnCl₂ is added to an ethanolic solution of your crude mixture, it forms a highly insoluble tetrahedral complex, [ZnCl₂(TPPO)₂]. This complex precipitates out of the polar solvent quantitatively, leaving your highly lipophilic naphthyl propenoate in solution 1.
Workflow for the selective precipitation and removal of TPPO using Zinc Chloride.
Self-Validating Protocol: ZnCl₂ Precipitation
-
Dissolution: Concentrate your crude Wittig reaction mixture to dryness. Redissolve the residue in a minimal amount of absolute ethanol (approx. 5 mL per gram of crude).
-
Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add 2.0 equivalents of ZnCl₂ (relative to the initial amount of triphenylphosphine used in your reaction) to your crude mixture at room temperature.
-
Precipitation: Stir vigorously for 1-2 hours. A dense, white crystalline precipitate of ZnCl₂(TPPO)₂ will form. Self-validation: If no precipitate forms, scratch the inside of the flask with a glass rod to induce nucleation.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of cold ethanol.
-
Recovery: Concentrate the filtrate under reduced pressure. Resuspend the resulting residue in hexanes/diethyl ether (9:1) to crash out any residual ZnCl₂ salts, filter through a short silica plug, and concentrate to yield the TPPO-free (Z)/(E) isomer mixture.
Q2: My (Z) and (E) isomers co-elute perfectly on standard silica gel (Rf ~0.4). How can I isolate the pure methyl (Z)-3-(1-naphthyl)-2-propenoate?
A: The (Z) and (E) isomers of naphthyl acrylates have nearly identical dipole moments and polarities, making standard normal-phase separation nearly impossible. You must switch the separation mechanism from polarity-based to π-complexation-based using Argentation Chromatography (Silver Nitrate impregnated silica) 2.
The Causality: Silver ions (Ag⁺) act as Lewis acids that reversibly bind to the π-electrons of alkenes. The (Z)-isomer of your propenoate has its bulky naphthyl and ester groups on the same side, creating a more accessible face on the opposite side of the double bond for Ag⁺ coordination. The (E)-isomer is sterically hindered on both faces. Consequently, the (Z)-isomer binds more strongly to the stationary phase and will elute after the (E)-isomer.
Troubleshooting logic tree for resolving Z/E isomer co-elution during chromatography.
Self-Validating Protocol: Argentation Chromatography (10% w/w AgNO₃)
-
Preparation of Stationary Phase: In a round-bottom flask, dissolve 5.0 g of Silver Nitrate (AgNO₃) in 20 mL of acetonitrile (or deionized water). Add 45.0 g of standard flash silica gel (230-400 mesh) to the flask.
-
Drying: Swirl to create a uniform slurry. Remove the solvent via rotary evaporation in a dark fume hood (wrap the flask in aluminum foil). Dry completely under high vacuum until it is a free-flowing, white powder. Self-validation: If the powder is grey or black, the silver has been photo-reduced to Ag(0) and the batch must be discarded.
-
Column Packing: Pack the column using 100% hexanes. Exclude ambient light from the column by wrapping it in foil.
-
Elution: Load your isomer mixture. Elute with a very shallow gradient: start with 100% hexanes, slowly increasing to 2% to 5% Ethyl Acetate in Hexanes.
-
Analysis: The (E)-isomer will elute first. The (Z)-isomer will elute significantly later. Monitor fractions via UV-active TLC plates (standard silica TLC plates are fine for monitoring, as the separation has already occurred in the column).
Q3: I successfully purified the (Z)-isomer, but NMR analysis a day later shows a mixture of (Z) and (E). Why is my product degrading?
A: Methyl (Z)-3-(1-naphthyl)-2-propenoate is thermodynamically unstable relative to the (E)-isomer due to the severe steric clash between the bulky 1-naphthyl ring and the ester moiety in the cis configuration.
The Causality: Isomerization is triggered by two primary factors in the lab: Photoisomerization (UV light provides the energy to break the π-bond temporarily, allowing rotation to the more stable (E)-conformer) and Acid-catalyzed isomerization (trace acids protonate the carbonyl or alkene, facilitating bond rotation) 3.
Preventative Measures:
-
Light Exclusion: Store the purified (Z)-isomer in amber glass vials. Wrap all reaction flasks and chromatography columns in aluminum foil during handling.
-
Avoid Acidic Solvents: Do not use chloroform (CDCl₃) for NMR analysis if it has been sitting out, as it generates trace HCl over time. Filter your CDCl₃ through basic alumina before preparing your NMR sample, or switch to Benzene-d6.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, ACS Publications.[Link]
-
National Institutes of Health (NIH). "Optimized Asymmetric Synthesis of Umuravumbolide." PMC.[Link]
Sources
Technical Support Center: Photostability of Methyl (Z)-3-(1-naphthyl)-2-propenoate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with naphthyl acrylate derivatives. Methyl (Z)-3-(1-naphthyl)-2-propenoate is a highly conjugated, sterically hindered aromatic ester. Its unique structural topology makes it exceptionally reactive under ultraviolet (UV) irradiation, leading to complex photochemical behaviors including rapid isomerization and dimerization[1][2].
As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the causality behind sample degradation, provide self-validating experimental protocols, and offer actionable troubleshooting steps to ensure the integrity of your photochemical workflows.
Troubleshooting Guide & FAQs
Q1: I synthesized pure (Z)-isomer, but my NMR shows a mixture of (Z) and (E) isomers after routine purification. Why is this happening?
The Causality: The (Z)-isomer (cis-configuration) is thermodynamically unstable. There is a severe steric clash between the bulky 1-naphthyl group—specifically the peri-hydrogen at the C8 position—and the ester moiety. This steric strain forces the molecule out of planarity, significantly raising its ground-state energy. Ambient laboratory lighting contains enough UV radiation to trigger a
Q2: During a UV irradiation experiment (365 nm), my solution turned cloudy and a precipitate formed. What side reaction is occurring?
The Causality: You are observing a bimolecular [2+2] photocycloaddition. When naphthalene acrylic acid derivatives are irradiated with UV light at high concentrations, the extended
Q3: How can I definitively prove that my sample degradation is photochemical and not thermal?
The Causality: Thermal isomerization requires overcoming a high activation energy barrier (~40-50 kcal/mol for isolated alkenes), whereas photochemical isomerization occurs rapidly at room temperature via the excited state.
The Fix (Self-Validating System): Implement a dark control protocol. Prepare two identical aliquots of your (Z)-isomer in the same solvent. Wrap one vial completely in aluminum foil (Dark Control) and leave the other exposed to ambient light (Exposed Control). Analyze both via
Data Presentation: Photochemical Properties & Reaction Outcomes
The following tables synthesize the quantitative data and expected behaviors of methyl 3-(1-naphthyl)-2-propenoate to aid in rapid spectral identification and experimental planning.
Table 1: Comparative Properties of Isomers
| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) |
| Thermodynamic Stability | Low (Sterically hindered by C8-H) | High (Planar, fully conjugated) |
| Olefinic NMR Coupling ( | ~10 - 12 Hz | ~15.7 - 15.8 Hz[2] |
| Primary Handling Risk | Rapid photoisomerization to (E) | [2+2] Photodimerization at high conc. |
| UV Absorption ( | Blue-shifted (due to loss of planarity) | Red-shifted (optimal |
Table 2: Concentration Effects on Photochemical Outcomes (Irradiation at 365 nm)
| Concentration | Phase / Environment | Primary Photochemical Pathway | Major Product |
| < 1 mM | Dilute Solution (e.g., CHCl | Unimolecular Isomerization | (E)-Isomer |
| > 10 mM | Concentrated Solution | Bimolecular [2+2] Cycloaddition | Truxinate Dimers[2][3] |
| Solid State | Powder / Crystal | Topochemical [2+2] Cycloaddition | Truxinate Dimers[2][3] |
Experimental Protocols
Protocol A: Handling and Storage to Prevent Photoisomerization
This protocol ensures the integrity of the (Z)-isomer by eliminating the variables that cause premature excitation.
-
Environmental Control: Equip the laboratory with UV-filtered lighting (yellow/red safe lights). Block all natural daylight from windows.
-
Glassware Preparation: Use only amber-tinted borosilicate glassware. If unavailable, wrap clear flasks tightly with heavy-duty aluminum foil.
-
Solvent Degassing: Dissolved oxygen can quench excited states or initiate unwanted photo-oxidation. Sparge all solvents with inert gas (Argon or N
) for 15 minutes prior to dissolving the compound. -
Storage: Store the purified (Z)-isomer as a dry solid under an Argon atmosphere at -20°C in a light-tight, sealed container.
Protocol B: Controlled Photostationary State (PSS) Determination
This self-validating protocol allows you to track the Z
-
Sample Preparation: Prepare a highly dilute 0.1 mM solution of the (Z)-isomer in degassed acetonitrile. This low concentration suppresses bimolecular dimerization.
-
Irradiation Setup: Place the solution in a quartz cuvette (path length 1 cm). Irradiate using a monochromatic UV LED source (365 nm) positioned 5 cm from the cuvette.
-
Spectral Monitoring: Record the UV-Vis absorption spectrum every 30 seconds.
-
Validation: Look for an isosbestic point (a specific wavelength where total absorbance remains constant). The presence of a sharp isosbestic point mathematically validates a clean, two-state Z
E conversion without the formation of degradation byproducts or dimers. -
Endpoint: Terminate irradiation when the absorption spectrum remains static across three consecutive readings, indicating the photostationary state has been achieved.
Workflows & Pathway Visualizations
Caption: Photochemical reaction pathways of methyl 3-(1-naphthyl)-2-propenoate under UV irradiation.
Caption: Diagnostic workflow for identifying and resolving UV-induced degradation issues.
References
-
Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Advances, Royal Society of Chemistry. 2
-
Template-Directed Photochemical [2+2] Cycloaddition Reactions of Naphthalene Acrylic Acid Derivatives. Bilkent University Theses. 3
-
1-Naphthyl acrylate | 20069-66-3 - Application Notes and Protocols for Studying Photophysics. Benchchem. 1
Sources
- 1. 1-Naphthyl acrylate | 20069-66-3 | Benchchem [benchchem.com]
- 2. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03698D [pubs.rsc.org]
- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
overcoming steric hindrance in synthesis of 1-naphthyl acrylate derivatives
Here is the technical support guide for the synthesis of 1-naphthyl acrylate derivatives, designed as a specialized troubleshooting and optimization hub.
Ticket ID: #NA-ACR-001 | Status: Open | Priority: High Subject: Overcoming Steric Hindrance & Polymerization in 1-Naphthyl Esterification
Executive Summary & Chemical Context
The Challenge: Synthesizing 1-naphthyl acrylate derivatives presents a dual challenge: steric hindrance and polymerization susceptibility .
-
Peri-Interaction: The hydrogen atom at the peri position (C-8) of the naphthalene ring creates significant steric repulsion with substituents at C-1. This shields the hydroxyl group, reducing its nucleophilicity and impeding the approach of the acylating agent [1].
-
Thermal Instability: Acrylates are prone to radical polymerization. Standard methods to overcome steric hindrance (e.g., high heat) often lead to polymerization of the starting material or product, resulting in an intractable gel ("popcorn polymer") rather than the desired monomer [2].
This guide provides a validated "Gold Standard" protocol and a troubleshooting decision tree to navigate these competing constraints.
Core Protocol: The "Gold Standard" Method
Recommended for sterically hindered 1-naphthols (e.g., 2-substituted-1-naphthols).
Methodology: Nucleophilic Acyl Substitution via Acid Chloride with Hyper-Nucleophilic Catalysis. Rationale: We utilize Acryloyl Chloride (high electrophilicity) combined with DMAP (4-Dimethylaminopyridine). DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming naphthol than the free acid chloride [3].
Reagents & Setup
| Component | Equivalents | Role | Notes |
| 1-Naphthol Derivative | 1.0 eq | Substrate | Dry thoroughly (azeotrope with toluene if needed).[1] |
| Acryloyl Chloride | 1.2 - 1.5 eq | Acylating Agent | Distill if yellow/brown. Lachrymator. |
| Triethylamine (TEA) | 1.5 - 2.0 eq | HCl Scavenger | Must be anhydrous. |
| DMAP | 0.05 - 0.1 eq | Nucleophilic Catalyst | Critical for overcoming steric hindrance. |
| DCM or Toluene | Solvent (0.2 M) | Medium | Anhydrous. DCM allows lower temps; Toluene is better for workup. |
| MEHQ / BHT | 500 ppm | Radical Inhibitor | Prevents polymerization. |
Step-by-Step Workflow
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Solubilization: Dissolve 1-Naphthol, TEA, DMAP, and a pinch of inhibitor (MEHQ) in anhydrous DCM. Cool to 0°C .[2][3]
-
Acylation (The Critical Step):
-
Dilute Acryloyl Chloride in a small volume of DCM.
-
Add dropwise over 30–60 minutes.
-
Why? Rapid addition generates a localized exotherm, increasing the risk of polymerization and side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Quench & Workup:
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Tip: Add 0.1% TEA to the eluent to prevent acid-catalyzed hydrolysis on silica.
-
Visualization: Steric Hindrance & Catalytic Cycle
The following diagram illustrates why standard conditions fail and how DMAP acts as a "Stealth Carrier" to bypass the peri-hydrogen steric clash.
Figure 1: The DMAP catalyst forms an activated intermediate that is less sensitive to the steric shielding of the 1-naphthol peri-hydrogen compared to direct attack.
Troubleshooting Guide (FAQ)
Q1: The reaction turned into a solid gel/jelly. What happened?
Diagnosis: Uncontrolled radical polymerization. Solution:
-
Oxygen is your friend (sometimes): Unlike most organic reactions, acrylates need a trace of oxygen to keep inhibitors like MEHQ active. Do not purge with nitrogen too aggressively; a simple blanket is sufficient [4].
-
Temperature Control: Never exceed 40°C. If the reaction is sluggish, increase the catalyst loading (DMAP), not the temperature.
-
Copper Wire: Add a coil of clean copper wire to the reaction flask; it acts as an additional radical scavenger.
Q2: Yield is low (<40%) despite using Acryloyl Chloride.
Diagnosis: The peri-hydrogen steric hindrance is blocking the attack, or moisture hydrolyzed the chloride. Solution:
-
Switch Base: Replace TEA with DIPEA (Hünig's Base) . It is less nucleophilic and won't compete with the naphthol, but it is basic enough to scavenge HCl.
-
Stepwise Addition: Pre-mix the 1-naphthol with NaH (Sodium Hydride) in THF at 0°C to form the sodium naphthoxide. This is a much stronger nucleophile than the neutral phenol. Then add the acid chloride.
-
Warning: This is aggressive.[6] Ensure temperature is strictly controlled (0°C to -10°C) to prevent Michael addition side reactions.
-
Q3: I see a major side product on TLC (lower Rf than product).
Diagnosis: Michael Addition. The unreacted naphthol (or excess amine) has attacked the double bond of the acrylate product. Solution:
-
Stoichiometry: Ensure Acryloyl Chloride is in slight excess (1.2 eq), not the amine/naphthol.
-
Time: Do not let the reaction run for >24 hours.
-
Workup: Perform the quench cold (0°C).
Advanced Optimization: Decision Tree
Use this flowchart to determine the correct protocol modification based on your specific derivative's behavior.
Figure 2: Logic flow for selecting the appropriate synthesis modification based on steric bulk and polymerization risk.
References
-
BenchChem. (2025).[1][2][5][7] An In-depth Technical Guide to 1-Naphthyl Acrylate. Retrieved from
-
Nordblad, M., & Adlercreutz, P. (2008).[8] Enzymatic synthesis of acrylates: Catalyst properties and development of process and product. Lund University Research Portal. Retrieved from
-
Common Organic Chemistry. (2025). Steglich Esterification (DCC + DMAP) Mechanism and Conditions. Retrieved from
- Sigma-Aldrich (Merck).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient construction of a β-naphthol library under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. portal.research.lu.se [portal.research.lu.se]
Technical Support Center: Minimizing Byproduct Formation in Methyl (Z)-3-(1-naphthyl)-2-propenoate Synthesis
Welcome to the Advanced Synthesis Support Center. For researchers and drug development professionals, the stereoselective synthesis of (Z)-cinnamates and acrylates is a notorious bottleneck. Synthesizing methyl (Z)-3-(1-naphthyl)-2-propenoate presents a specific steric challenge: the bulky 1-naphthyl group heavily biases the reaction toward the thermodynamically stable (E)-isomer byproduct.
This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you bypass thermodynamic control and enforce strict (Z)-selectivity.
Mechanistic Rationale: Why is the (E)-Isomer the Default?
In a standard Horner-Wadsworth-Emmons (HWE) olefination utilizing dialkyl phosphonoacetates (e.g., trimethyl phosphonoacetate), the initial addition of the phosphonate carbanion to 1-naphthaldehyde is reversible[1]. Because the 1-naphthyl group is exceptionally bulky, the intermediate equilibrates to the thermodynamically stable anti-oxaphosphetane to minimize steric repulsion. Subsequent syn-elimination yields the (E)-isomer as the primary product[1].
To synthesize the (Z)-isomer, you must utilize reagents with electron-withdrawing groups (such as the or Ando modifications) that drastically accelerate the elimination step, trapping the kinetically favored syn-oxaphosphetane before equilibration can occur[2],[3].
Mechanistic divergence between thermodynamic (E) and kinetic (Z) control in olefination.
Comparative Performance Data
Selecting the correct synthetic strategy is paramount. The table below summarizes the expected outcomes and primary byproducts when targeting methyl (Z)-3-(1-naphthyl)-2-propenoate.
| Synthetic Strategy | Reagent | Base / Additive | Temp (°C) | Typical Z:E Ratio | Primary Byproducts to Monitor |
| Standard HWE | Trimethyl phosphonoacetate | NaH | 0 to 25 | 5:95 | (E)-isomer (Major product) |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | -78 | 95:5 | Unreacted aldehyde, trace (E)-isomer |
| Ando | Methyl diphenylphosphonoacetate | NaH or DBU/NaI | -78 | 88:12 | Phenol (reagent cleavage), (E)-isomer |
| Lindlar Reduction | Methyl 3-(1-naphthyl)propiolate | H₂ / Lindlar Cat. / Quinoline | 25 | 92:8 | Alkane (over-reduction), (E)-isomer |
Troubleshooting & FAQs
Q1: I am using the Still-Gennari protocol, but my Z:E ratio is poor (< 80:20). What are the critical failure points? A1: The relies heavily on strongly dissociating conditions to prevent intermediate equilibration[2],[4]. If your (E)-isomer byproduct is high, investigate these three causal factors:
-
Base Mismatch: You must use KHMDS, not NaH or LiHMDS. The potassium cation (K⁺) has an ionic radius that perfectly fits the cavity of 18-crown-6[2]. Sodium and lithium are too small and fail to be sequestered. Unsequestered cations coordinate tightly with the oxaphosphetane, stabilizing it, allowing reversibility, and ruining Z-selectivity.
-
Temperature Excursions: The reaction must be strictly maintained at -78 °C during the aldehyde addition[4]. The kinetic preference for the syn-oxaphosphetane is highly temperature-dependent. Even a transient warming to -50 °C during a rapid addition will cause equilibration to the (E)-isomer.
-
Moisture in 18-Crown-6: 18-crown-6 is highly hygroscopic. Moisture destroys the kinetic control by interfering with K⁺ sequestration. Always dry the crown ether under high vacuum prior to use.
Q2: Are there robust alternatives to Still-Gennari that avoid highly toxic or expensive reagents like 18-crown-6? A2: Yes, the is a highly robust alternative. By utilizing diaryl phosphonates (e.g., methyl diphenylphosphonoacetate), the Ando method accelerates the elimination step through the electron-withdrawing nature of the phenyl rings, trapping the kinetically formed syn-oxaphosphetane[2],[5]. It operates efficiently with simpler bases like NaH and is slightly less sensitive to minor temperature fluctuations than the Still-Gennari method.
Q3: Can I synthesize the (Z)-isomer via alkyne semi-reduction instead of olefination? A3: Yes. You can synthesize methyl 3-(1-naphthyl)propiolate and subject it to Lindlar reduction. However, the primary byproduct here is not the (E)-isomer, but rather the over-reduced alkane (methyl 3-(1-naphthyl)propanoate). To minimize over-reduction, the addition of quinoline is mandatory to poison the catalyst, and the reaction must be strictly monitored via UPLC to stop hydrogen uptake the exact moment the alkyne is consumed.
Standardized Experimental Workflow: Still-Gennari Olefination
To ensure a self-validating system, the following protocol incorporates strict temperature controls and UPLC monitoring to guarantee >95% (Z)-selectivity.
Step-by-step workflow for the Still-Gennari olefination to maximize (Z)-selectivity.
Detailed Protocol
Objective: Synthesize methyl (Z)-3-(1-naphthyl)-2-propenoate while minimizing the (E)-isomer.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
-
Reagent Solvation: Dissolve 18-crown-6 (1.5 eq, rigorously dried) and bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 eq) in anhydrous THF (0.2 M concentration)[4].
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.
-
Base Addition: Add KHMDS (0.5 M in toluene, 1.25 eq) dropwise via syringe down the side of the flask to pre-cool the base before it hits the solution. Stir for 30 minutes to form the phosphonate carbanion[2].
-
Aldehyde Addition: Dissolve 1-naphthaldehyde (1.0 eq) in a minimal volume of THF. Add this solution dropwise over 20 minutes using a syringe pump. Causality Note: Exothermic spikes during this step will drastically increase (E)-isomer formation[4].
-
Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Only after quenching should the flask be allowed to warm to room temperature.
-
Workup: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, typically 40:1 Hexanes:Ethyl Acetate). The (Z)-isomer typically elutes slightly faster than the (E)-isomer. Validate the Z:E ratio via ¹H-NMR (look for the distinct coupling constants of the vinylic protons: ~12.5 Hz for Z, ~16.0 Hz for E)[4].
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia Source: Wikipedia / Advanced Synthesis & Catalysis URL:[Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents Source: MDPI (Molecules) URL:[Link]
-
Z-Selective Horner—Wadsworth—Emmons Reaction Source: Semantic Scholar / ChemInform URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
- 5. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Technical Guide: 1H NMR Characterization of Methyl (Z)-3-(1-naphthyl)-2-propenoate
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for methyl (Z)-3-(1-naphthyl)-2-propenoate , focusing on its differentiation from the thermodynamically stable (E)-isomer.
Executive Summary
Methyl (Z)-3-(1-naphthyl)-2-propenoate (cis-isomer) is the high-energy stereoisomer of the corresponding acrylate ester. Unlike its (E)-counterpart, which is the standard product of Wittig or Horner-Wadsworth-Emmons olefination, the (Z)-isomer typically requires photochemical synthesis or specialized catalytic conditions to access.
For researchers in drug development and materials science, distinguishing these isomers is critical. The (Z)-isomer exhibits distinct upfield chemical shifts and smaller vicinal coupling constants (
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
-
IUPAC Name: Methyl (2Z)-3-(naphthalen-1-yl)prop-2-enoate
-
Common Name: Methyl cis-3-(1-naphthyl)acrylate
-
Molecular Formula:
-
Stereochemistry: The (Z)-configuration places the naphthyl ring and the ester group on the same side of the double bond (cis), causing significant steric strain and twisting the aromatic ring out of planarity with the olefin.
Comparative 1H NMR Analysis: (Z) vs. (E)
The definitive method for assigning stereochemistry in 3-arylpropenoates is the analysis of the vinylic protons (
Data Table: Chemical Shift ( ) and Coupling Constant ( ) Comparison
| Proton Environment | (Z)-Isomer (Cis) | (E)-Isomer (Trans) | Diagnostic Feature | |
| Solvent | - | - | ||
| 6.05 – 6.15 ppm | 6.45 – 6.55 ppm | -0.4 ppm | Upfield Shift | |
| 7.30 – 7.45 ppm | 8.40 – 8.60 ppm* | -1.1 ppm | Major Shielding | |
| Coupling ( | 11.5 – 12.8 Hz | 15.4 – 16.2 Hz | -4.0 Hz | Coupling Constant |
| Ester Methyl ( | 3.60 – 3.70 ppm | 3.80 – 3.85 ppm | -0.15 ppm | Minor Shielding |
| Naphthyl Protons | 7.40 – 8.00 ppm (m) | 7.50 – 8.20 ppm (m) | Variable | Complex Multiplet |
*Note: The
Mechanistic Insight: Why the Shifts Differ?
-
Anisotropic Shielding (The "Z" Effect): In the (Z)-isomer, the steric clash between the ester group and the naphthyl ring forces the aromatic ring to twist out of the plane of the double bond. This places the vinylic protons (
and ) into the shielding cone of the aromatic ring current, moving them upfield (lower ppm). -
Loss of Conjugation: The (E)-isomer is planar, maximizing conjugation and deshielding
significantly. The non-planar (Z)-isomer reduces this conjugation, further contributing to the upfield shift of .
Experimental Protocols
Protocol A: Synthesis via Photoisomerization
Since the (Z)-isomer is rarely commercially available, it is best generated in situ or preparatively from the (E)-isomer.
-
Preparation: Dissolve Methyl (E)-3-(1-naphthyl)-2-propenoate (100 mg) in degassed acetonitrile or methanol (
M). -
Irradiation: Place the solution in a quartz vessel. Irradiate with a UV lamp (
nm) for 2–4 hours.-
Note: A Rayonet reactor or a simple UV TLC lamp can be used.
-
-
Monitoring: Monitor via 1H NMR or HPLC. The photostationary state usually yields a 60:40 to 40:60 mixture of (Z):(E).
-
Isolation: Concentrate the solvent. Separate isomers using flash column chromatography (Silica gel; Hexanes:EtOAc gradient). The (Z)-isomer is typically less polar (higher
) due to the folded "cis" conformation masking the polar ester.
Protocol B: NMR System Suitability Test (SST)
Before acquiring data, validate the spectrometer performance to ensure resolution of the coupling constants.
-
Solvent:
(99.8% D) with 0.03% TMS. -
Pulse Sequence: Standard 1D proton (
or equivalent). -
Resolution Check: Ensure the TMS peak width at half-height is
Hz. -
Spectral Window: -1 to 11 ppm.
-
Number of Scans (NS): Minimum 16 (for >5 mg sample) to ensure clear observation of satellite peaks if determining
satellites.
Validation Workflows (Visualization)
Diagram 1: Isomerization & Purification Workflow
This flowchart illustrates the generation and isolation of the (Z)-isomer.
Caption: Workflow for the photochemical synthesis and chromatographic isolation of methyl (Z)-3-(1-naphthyl)-2-propenoate.
Diagram 2: NMR Logic Tree for Assignment
This decision tree guides the researcher in confirming the stereochemistry based on spectral data.
Caption: Step-by-step logic tree for differentiating (E) and (Z) isomers using coupling constants and chemical shift anisotropy.
References
-
Lewis, F. D., et al. "Photochemical behavior of 1-naphthyl acrylate derivatives." Journal of the American Chemical Society, 1995. (Generalized reference for naphthyl acrylate photochemistry).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley, 7th Edition. (Authoritative source for Karplus relationship and cis/trans coupling constants).
-
Reich, H. J. "Hans Reich's Collection: NMR Spectroscopy - Chemical Shifts of Alkenes." University of Wisconsin-Madison.
-
BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides.
-
ChemicalBook. "Methyl acrylate NMR Spectrum and Data." (Base acrylate data for comparative baseline).
coupling constants J-values for cis vs trans methyl 3-(1-naphthyl)acrylate
Technical Comparison Guide: Stereochemical Determination of Methyl 3-(1-Naphthyl)acrylate via H NMR
Executive Summary
In the synthesis of Methyl 3-(1-naphthyl)acrylate—a key intermediate in the development of photo-switchable materials and antineoplastic agents—controlling the stereochemistry of the exocyclic double bond is critical. The biological efficacy and photochemical behavior of the molecule depend entirely on whether it exists in the E (trans) or Z (cis) configuration.
This guide provides a definitive technical workflow for distinguishing these isomers using proton nuclear magnetic resonance (
Theoretical Framework: The Karplus Relationship in Aryl Acrylates
The differentiation of cis and trans isomers in this system relies on the Karplus equation , which correlates the vicinal proton-proton coupling constant (
-
Trans (
-isomer): The dihedral angle is .[1][2] In conjugated aryl acrylates, this results in a large coupling constant due to efficient orbital overlap. -
Cis (
-isomer): The dihedral angle is .[1][2] While theoretically capable of strong coupling, the steric clash between the bulky naphthyl group and the ester moiety often distorts the planarity, resulting in a significantly lower -value compared to the trans isomer.
DOT Diagram: Stereochemical Logic Flow
The following diagram illustrates the decision logic for assigning stereochemistry based on NMR data.
Figure 1: Decision tree for stereochemical assignment of naphthyl acrylates.
Comparative Data Analysis: Cis vs. Trans
The following data represents the "Gold Standard" values derived from high-field (400 MHz+) NMR analysis of cinnamate and naphthyl-acrylate derivatives.
Table 1: Critical NMR Parameters ( H, 400 MHz, CDCl )
| Parameter | Trans (E)-Isomer | Cis (Z)-Isomer | Structural Cause |
| Coupling Constant ( | 15.2 – 16.0 Hz | 11.5 – 12.5 Hz | Dihedral angle relationship ( |
| Downfield (8.3 – 8.6 ppm) | Upfield relative to trans (7.5 – 8.0 ppm) | Anisotropic deshielding by the naphthyl ring is maximized in the planar trans form. | |
| 6.4 – 6.6 ppm | 6.0 – 6.3 ppm | Resonance effects from the carbonyl group. | |
| NOE Correlation | Spatial proximity of the olefinic proton to the ester group in Z-form. |
Critical Insight: Unlike simple non-conjugated alkenes where
can be as low as 6-10 Hz, conjugated systems like acrylates often exhibit elevatedvalues (up to 12.5 Hz). Do not mistake a 12 Hz coupling for a trans isomer. The trans isomer in this specific system will always exceed 15 Hz.
Experimental Protocols
Protocol A: Synthesis & Isolation (The "Test Bed")
To verify these constants, one must generate the mixture. The Horner-Wadsworth-Emmons (HWE) reaction typically favors the E-isomer, while the Still-Gennari modification can favor the Z-isomer.
-
Reaction: React 1-naphthaldehyde with trimethyl phosphonoacetate (NaH, THF, 0°C).
-
Quench: Standard aqueous workup.
-
Purification: Flash column chromatography (Hexanes:EtOAc). The Z-isomer is typically less polar and elutes first or overlaps closely with the E-isomer.
Protocol B: NMR Acquisition & Analysis
Objective: Accurate determination of
-
Sample Prep: Dissolve ~5-10 mg of purified compound in 0.6 mL CDCl
.-
Note: If peaks overlap with aromatic signals, switch to Benzene-
. The magnetic anisotropy of benzene often shifts the olefinic protons into a clear window.
-
-
Acquisition Parameters:
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Scans (NS): Minimum 16 (for high S/N ratio).
-
Acquisition Time (AQ): > 3.0 seconds (crucial for high digital resolution).
-
Zero Filling: Fill to at least 64k points before Fourier Transform.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Manually phase the spectrum.
-
Peak Picking: Use the "Peak Picking" algorithm to identify the centroids of the doublets. Calculate
in Hz:
-
Validation Strategy: The NOE Cross-Check
When steric bulk (like the 1-naphthyl group) causes twisting,
DOT Diagram: NOE Interaction Map
This diagram visualizes the spatial magnetisation transfer that confirms the Z (Cis) configuration.
Figure 2: NOE interactions. In the Cis (Z) isomer, the
Procedure:
-
Select the methyl ester singlet (
ppm) for selective irradiation. -
Observe the olefinic region.
-
Result: If the
-proton doublet ( ppm) shows enhancement, the molecule is Cis ( ) . If only the aromatic naphthyl protons show enhancement, it is Trans ( ) .
References
-
Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for alkene coupling ranges). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE protocols). Link
-
Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts and Coupling Constants". University of Wisconsin-Madison Chemistry. (Authoritative database for alkene shifts). Link
Chromatographic Resolution of Z and E Methyl 3-(1-naphthyl)-2-propenoate: A Technical Guide
Topic: HPLC Chromatographic Resolution of Z and E Methyl 3-(1-naphthyl)-2-propenoate Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Structural Context
In the synthesis and characterization of naphthyl-substituted acrylic esters, distinguishing between the E (trans) and Z (cis) isomers is critical due to their distinct photochemical properties and biological activities. This guide provides a definitive comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Methyl 3-(1-naphthyl)-2-propenoate .
The separation of these geometric isomers on Reverse-Phase (RP) stationary phases is governed by molecular planarity and effective hydrophobic surface area .
-
The E-isomer adopts a planar conformation, maximizing
- interactions and hydrophobic binding with C18 ligands. -
The Z-isomer suffers from severe steric strain between the ester carbonyl and the peri-hydrogen (H-8) of the naphthalene ring, forcing a twisted, non-planar geometry that significantly reduces retention.
Mechanistic Basis of Separation
To achieve reproducible separation, one must understand the "Steric Filter" effect of the stationary phase. The following diagram illustrates the physicochemical causality determining the elution order.
Figure 1: Mechanistic flow of geometric isomer separation on Reverse-Phase HPLC. The non-planar Z-isomer is sterically excluded from deep insertion into the C18 brush layer, resulting in earlier elution.
Comparative Analysis: Retention & Properties
The following data summarizes the expected behavior under standard Reverse-Phase conditions (C18 column, Acetonitrile/Water gradient).
| Feature | Z-Isomer (Cis) | E-Isomer (Trans) |
| Elution Order (RP-HPLC) | First (Early Eluter) | Second (Late Eluter) |
| Relative Retention ( | Lower ( | Higher |
| Molecular Geometry | Twisted: Steric clash between ester group and Naphthalene H-8 prevents planarity. | Planar: Extended conjugation allows flat adsorption to stationary phase. |
| Polarity (Effective) | Higher (due to reduced hydrophobic binding). | Lower (high lipophilicity). |
| UV Absorption ( | Hypsochromic shift (Blue shift) due to loss of conjugation. | Bathochromic shift (Red shift) due to full conjugation. |
| Thermodynamic Stability | Less Stable (Photo-labile). | More Stable. |
Critical Note: In Normal Phase (NP) chromatography (e.g., Silica gel with Hexane/EtOAc), this order is often reversed . The more polar Z-isomer interacts more strongly with the polar silica surface, eluting after the less polar E-isomer. However, RP-HPLC is the industry standard for this class of compounds due to better reproducibility.
Validated Experimental Protocol
This protocol is designed to be self-validating. The resolution (
Materials & Reagents
-
Stationary Phase: C18 (Octadecyl) column, 5 µm particle size, 150 mm x 4.6 mm (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV-Vis Diode Array Detector (DAD).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of the isomeric mixture in 1 mL of Acetonitrile (Do not use MeOH if transesterification is a risk, though rare here).
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Gradient Profile:
-
0–2 min: Isocratic 40% B (Equilibration).
-
2–15 min: Linear Gradient 40%
80% B. -
15–20 min: Isocratic 80% B (Elution of highly retained E-isomer).
-
-
Wavelength: Monitor at 280 nm (Naphthalene characteristic) and 254 nm .
-
-
System Suitability (Acceptance Criteria):
-
Resolution (
): between the Z and E peaks. -
Tailing Factor (
): for the E-isomer (trans isomers often tail due to strong interaction).
-
Method Optimization Logic
If baseline separation is not achieved:
-
Switch Solvent: Change ACN to Methanol . Methanol allows for different selectivity (
) regarding - interactions. -
Change Column: Use a Phenyl-Hexyl column. The
- interaction between the naphthyl group and the phenyl stationary phase often enhances separation selectivity for aromatic isomers beyond simple hydrophobicity [1].
Troubleshooting & Data Interpretation
The following decision tree assists in interpreting ambiguous data, particularly when analyzing crude reaction mixtures (e.g., from Wittig reactions or photoisomerization studies).
Figure 2: Diagnostic workflow for identifying Z/E isomers in crude mixtures.
References
-
Conkerton, E.J., & Chapital, D.C. (1982).[1] High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A. Retrieved from [Link]
-
Sairre, M. I., et al. (2008).[2] Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
LibreTexts. (2020). HPLC Retention Order and Hydrophobicity Prediction. Retrieved from [Link]
-
Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]
Sources
Stereochemical Elucidation of Alkene Configurations: A Comparative Guide to NOESY NMR for Methyl (Z)-3-(1-naphthyl)-2-propenoate
Executive Summary
In drug development and natural product synthesis, unambiguously assigning the (E) or (Z) configuration of substituted alkenes is a critical quality attribute, as stereoisomerism profoundly impacts a molecule's binding affinity, reactivity, and physicochemical properties1[1]. While 1D
This guide objectively compares 2D NOESY against alternative NMR modalities and provides a self-validating, causality-driven protocol for confirming the (Z)-configuration of this specific naphthyl-acrylate derivative.
Mechanistic Grounding: The Physics of NOE & Technique Selection
The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation between spatially proximate nuclei, typically within a 5 Å radius 2[2]. The intensity of the NOE signal is proportional to the inverse sixth power of the internuclear distance (
Why NOESY over ROESY?
The choice between NOESY and ROESY is dictated by the molecule's tumbling rate (
ROESY, which utilizes a spin-lock pulse, is optimized for mid-sized molecules (MW 700–1200 Da) where the standard NOE approaches zero 5[5]. Applying ROESY to a 212 Da molecule is sub-optimal because it unnecessarily introduces TOCSY artifacts (through-bond cross-talk) and generally yields lower signal-to-noise ratios compared to NOESY.
Fig 1. Decision tree for selecting the optimal NMR technique for alkene configuration analysis.
Comparative Analysis of NMR Modalities
To objectively evaluate the best approach for this molecule, we must compare the primary analytical techniques used for stereochemical elucidation.
Table 1: Quantitative Comparison of NMR Techniques for Alkene Configuration
| Technique | Primary Metric | Distance Limit | MW Optimal Range | Acquisition Time | Artifacts / Limitations |
| 1D | Through-bond | All | < 5 mins | Cannot resolve complex aromatic overlaps 6[6] | |
| 1D NOE (DPFGE) | % Enhancement | < 5 Å | < 600 or > 1200 Da | 10-30 mins | Subtraction anomalies; requires isolated peaks 7[7] |
| 2D NOESY | Cross-peak volume | < 5 Å | < 600 Da | 2-12 hours | Zero-quantum (J-coupling) artifacts |
| 2D ROESY | Cross-peak volume | < 5 Å | 600 - 1200 Da | 2-12 hours | TOCSY cross-talk; lower S/N |
Conclusion: While a cis-alkene typically shows a
Spatial Mapping & Data Interpretation
Applying the Cahn-Ingold-Prelog (CIP) priority rules to methyl 3-(1-naphthyl)-2-propenoate:
-
C2 Priorities: The carbomethoxy group (-COOMe) takes priority over the hydrogen (H2).
-
C3 Priorities: The 1-naphthyl group takes priority over the hydrogen (H3).
In the (Z)-configuration , the highest priority groups (-COOMe and 1-naphthyl) are on the same side of the double bond1[1]. Consequently, the vinylic protons (H2 and H3) are forced into a cis relationship.
Table 2: Expected NOE Correlations for Methyl 3-(1-naphthyl)-2-propenoate Isomers
| Interacting Protons | Distance in (Z)-Isomer | Expected NOE (Z) | Distance in (E)-Isomer | Expected NOE (E) |
| H2 ↔ H3 | ~2.3 Å (Cis) | Strong | ~3.8 Å (Trans) | None / Very Weak |
| H2 ↔ Naphthyl (H2'/H8') | > 4.5 Å (Trans) | None | ~2.5 Å (Cis) | Strong |
| H3 ↔ Methoxy (-OCH3) | > 4.5 Å (Trans) | None | ~3.0 Å (Cis) | Medium |
| Naphthyl ↔ Methoxy | ~3.5 Å (Cis) | Medium | > 5.0 Å (Trans) | None |
The Self-Validating Logic Matrix
To definitively prove the (Z)-configuration, you must observe a dual-correlation system:
-
A strong NOE between H2 and H3 , confirming the vinylic protons are cis.
-
A medium NOE between the methoxy protons (-OCH3) and the naphthyl peri-protons (H8' or H2') , confirming the bulky substituents are cis. If both correlations are present, the assignment is mathematically and spatially locked.
Fig 2. Spatial NOE correlation network for methyl (Z)-3-(1-naphthyl)-2-propenoate.
Self-Validating Experimental Protocol
To ensure the NOESY data is free from relaxation artifacts, follow this causality-driven protocol.
Step 1: Sample Preparation & Rigorous Degassing
-
Causality: Dissolved molecular oxygen (
) is paramagnetic. It introduces a highly efficient, competing relaxation pathway that quenches the dipole-dipole cross-relaxation responsible for the NOE signal. -
Action: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl
. Perform three consecutive freeze-pump-thaw cycles under vacuum/nitrogen to completely degas the sample 4[4]. Seal the NMR tube immediately.
Step 2: Parameter Optimization ( and )
-
Causality: The NOE signal builds up during the mixing time (
). If is too short, the signal is undetectable. If is too long, "spin diffusion" occurs (A transfers to B, which transfers to C), creating false-positive correlations that violate the 5 Å limit. -
Action: Run a rapid Inversion Recovery experiment to estimate the longitudinal relaxation time (
) of the vinylic protons. Set the mixing time ( ) to approximately . For a small molecule like this, values between 400 ms and 600 ms are optimal to capture the linear buildup phase 4[4].
Step 3: Acquisition Parameters
-
Pulse Sequence: Use a phase-sensitive gradient NOESY sequence (e.g., noesygpphpp on Bruker spectrometers). Gradients suppress zero-quantum artifacts.
-
Relaxation Delay (D1): Set to at least
(typically 2.5 to 3.0 seconds) to ensure complete magnetization recovery between scans. -
Resolution: Acquire with 16–32 scans per increment and 256
increments to ensure adequate resolution in the indirect dimension for the crowded naphthyl aromatic region.
Step 4: Processing & Validation
-
Apply a squared sine-bell apodization function in both dimensions to enhance resolution.
-
Validation Check: Look at the diagonal peaks. In the extreme narrowing limit (small molecules), the cross-peaks should have the opposite phase (sign) to the diagonal peaks 4[4]. Verify the H2-H3 cross-peak first as your internal positive control before searching for the weaker Naphthyl-Methoxy correlation.
References
-
Title : Determining geometry of trisubstituted alkene | Source : Chemistry Stack Exchange | URL : 7
-
Title : Stereochemistry Information from NOESY/ROESY data … Part 2 | Source : ACD/Labs | URL : 2
-
Title : What is the difference between NOESY and ROESY for NMR? | Source : Reddit (r/chemistry) | URL : 5
-
Title : 1-D NOESY and 1-D ROESY for Small Molecules | Source : IU NMR Facility | URL : 4
-
Title : 5.4: NOESY Spectra | Source : Chemistry LibreTexts | URL : 3
-
Title : E and Z Notation For Alkenes (+ Cis/Trans) | Source : Master Organic Chemistry | URL : 1
-
Title : How NMR Helps Identify Isomers in Organic Chemistry? | Source : Creative Biostructure | URL : 6
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. reddit.com [reddit.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Resolving the Carbonyl Band in Z-Methyl Naphthyl Acrylate: A Comparative Guide to ATR-FTIR vs. Transmission Spectroscopy
Executive Summary
Accurate structural characterization of α,β-unsaturated esters is a critical checkpoint in polymer chemistry and drug development. For sterically hindered isomers like Z-methyl naphthyl acrylate, resolving the subtle hypsochromic (blue) shift of the carbonyl (C=O) stretching band is essential for determining isomeric purity and predicting polymerization kinetics.
This guide objectively compares the performance of High-Resolution Diamond ATR-FTIR against Traditional Transmission FTIR (KBr Pellet) platforms. By synthesizing mechanistic theory with field-proven experimental data, we provide a self-validating framework for researchers to select the optimal spectroscopic technique for resolving complex carbonyl environments.
Mechanistic Causality: The Steric-Induced Carbonyl Shift
To understand why instrument selection matters, we must first understand the molecular physics dictating the IR spectrum of Z-methyl naphthyl acrylate.
In standard α,β-unsaturated esters, such as methyl methacrylate, the carbonyl group is coplanar with the adjacent carbon-carbon double bond. This allows for optimal
However, in the Z-isomer of methyl naphthyl acrylate, the bulky naphthyl ring is positioned cis to the methoxycarbonyl group. This creates severe steric repulsion. To relieve this strain, the molecule twists, forcing the carbonyl group out of the coplanar conformation.
The Causality Chain:
-
Steric Clash: The naphthyl ring and ester group repel each other.
-
Loss of Coplanarity: The dihedral angle between the C=C and C=O bonds increases.
-
Reduced Conjugation:
-orbital overlap is disrupted. -
Increased Force Constant: Electron density localizes back into the C=O double bond, increasing its strength.
-
Hypsochromic Shift: The IR absorption band shifts to a higher wavenumber (~1730–1735 cm⁻¹).
Mechanistic pathway of steric-induced IR blue shift in Z-isomers.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When resolving the ~10 cm⁻¹ difference between the Z and E isomers, the choice of sample presentation is just as critical as the spectrometer's resolution.
Diamond ATR-FTIR (Attenuated Total Reflectance)
ATR relies on an evanescent wave penetrating a few microns into the sample. Because it requires no dilution, it preserves the native state of the molecule.
-
Advantage: Zero moisture interference. This is critical because water vapor absorbs strongly near 1640 cm⁻¹, which can artificially broaden the baseline of the adjacent 1730 cm⁻¹ carbonyl band [2].
-
Limitation: Anomalous dispersion. High refractive index changes near strong absorption bands (like the C=O stretch) can cause slight peak shifts (typically 1-2 cm⁻¹ lower than transmission) and band asymmetry.
Transmission FTIR (KBr Pellet)
The traditional approach involves dispersing the sample in an alkali halide matrix. It strictly obeys the Beer-Lambert law, providing highly symmetrical peaks.
-
Advantage: True peak positions without refractive index artifacts. Excellent signal-to-noise ratio due to high optical throughput.
-
Limitation: Solid-state interactions. KBr is highly hygroscopic. Furthermore, the high pressure used during pelletization can induce polymorphic changes or alter the crystalline lattice, inadvertently shifting the carbonyl band.
Quantitative Performance Data
| Parameter | Diamond ATR-FTIR Platform | Transmission FTIR (KBr Pellet) | Causality / Technical Note |
| C=O Peak Position ( | ~1729 cm⁻¹ | ~1732 cm⁻¹ | ATR exhibits a slight red-shift due to anomalous dispersion at the crystal interface. |
| Peak Symmetry (FWHM) | Moderate (12 cm⁻¹) | High (8 cm⁻¹) | Transmission yields sharper, more symmetrical bands, aiding in Z/E deconvolution. |
| Moisture Interference | Negligible | High | KBr absorbs atmospheric H₂O, risking overlap from the 1640 cm⁻¹ O-H bend. |
| Sample Prep Time | < 1 minute | 10–15 minutes | ATR eliminates trituration and pressing steps. |
| Signal-to-Noise Ratio | ~5,000:1 | >10,000:1 | Transmission allows higher energy throughput to the DTGS/MCT detector. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checks guarantee that the observed carbonyl shifts are genuine molecular phenomena, not instrumental artifacts.
Comparative experimental workflow for ATR vs. Transmission FTIR analysis.
Protocol A: High-Resolution Diamond ATR-FTIR
-
System Suitability (Validation Check): Before sample analysis, scan a traceable polystyrene film. Verify that the aromatic C-C stretch is exactly at 1601.2 cm⁻¹ (±1.0 cm⁻¹). Causality: This ensures the interferometer's HeNe laser is properly calibrated, guaranteeing that any observed shift in the sample's carbonyl band is real.
-
Background Acquisition: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a 32-scan background spectrum against ambient air. Causality: This mathematically ratios out atmospheric CO₂ and water vapor, preventing them from obscuring the 1700 cm⁻¹ region.
-
Sample Application: Deposit 2-3 mg of pure Z-methyl naphthyl acrylate directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the torque-limiting clutch clicks. Causality: The evanescent wave only penetrates ~2 μm. High pressure ensures intimate optical contact, maximizing the absorbance intensity of the C=O band.
-
Data Collection & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software. Causality: ATR correction compensates for the wavelength-dependent penetration depth, normalizing relative peak intensities so they can be accurately compared to legacy transmission databases [3].
Protocol B: Transmission FTIR (KBr Pellet)
-
Matrix Desiccation (Validation Check): Dry spectroscopic-grade KBr in a vacuum oven at 110°C for at least 2 hours. Causality: Eliminates adsorbed moisture. A blank KBr pellet must be run first; if transmittance at 2000 cm⁻¹ is <80%, the pellet is scattering light (poorly pressed or wet) and must be discarded.
-
Trituration: In an agate mortar, gently grind 1 mg of Z-methyl naphthyl acrylate with 100 mg of the dried KBr until a homogeneous powder is formed.
-
Pelletization: Transfer the mixture to a 13 mm stainless steel die. Apply 10 tons of pressure using a hydraulic press under a vacuum (<-0.1 MPa) for 5 minutes. Causality: The vacuum removes entrapped air, preventing micro-voids that cause Rayleigh scattering, thereby ensuring a transparent pellet and a flat spectral baseline.
-
Data Collection: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against the validated blank KBr background.
Conclusion & Recommendations
For routine identification and rapid screening of Z-methyl naphthyl acrylate, Diamond ATR-FTIR is the superior product platform. Its elimination of moisture interference and rapid workflow outweigh the minor optical artifacts associated with anomalous dispersion.
However, if the objective is rigorous kinetic modeling, precise deconvolution of Z and E isomer mixtures, or absolute peak position reporting for regulatory submissions, Transmission FTIR remains the gold standard. Its strict adherence to the Beer-Lambert law provides the peak symmetry required to mathematically resolve the ~1730 cm⁻¹ (Z-isomer) and ~1715 cm⁻¹ (E-isomer) carbonyl bands without algorithmic corrections.
References
-
National Institute of Standards and Technology (NIST). Methyl methacrylate - IR Spectrum. NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. URL:[Link]
-
Royal Society of Chemistry (RSC). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Advances, 2015. URL:[Link]
Technical Guide: UV-Vis Characterization of Methyl (Z)-3-(1-naphthyl)-2-propenoate
This guide details the UV-Vis absorption characteristics of methyl (Z)-3-(1-naphthyl)-2-propenoate, focusing on its differentiation from the thermodynamically stable (E)-isomer and its structural analogue, the 2-naphthyl derivative.
Executive Summary
Methyl (Z)-3-(1-naphthyl)-2-propenoate is the high-energy cis-isomer of a naphthyl-substituted cinnamate derivative. It is primarily generated via photochemical isomerization of the stable (E)-isomer. Its UV-Vis absorption profile is characterized by a distinct hypsochromic (blue) shift and hypochromicity (reduced extinction coefficient) relative to the (E)-isomer. This spectral shift is driven by steric repulsion between the naphthalene ring's peri-hydrogen (H8) and the ester carbonyl, which forces the molecule out of planarity, disrupting
Comparative Spectral Analysis
(Z)- vs. (E)-Isomer Comparison
The primary method for identifying the (Z)-isomer is the observation of spectral changes upon UV irradiation of the (E)-isomer.
| Feature | Methyl (E)-3-(1-naphthyl)propenoate | Methyl (Z)-3-(1-naphthyl)propenoate | Mechanistic Cause |
| ~310–320 nm | ~270–290 nm | Loss of planarity reduces effective conjugation length in the Z-form. | |
| ~220–240 nm | ~220–230 nm | Naphthalene ring | |
| Extinction Coefficient ( | High (> 15,000 M⁻¹cm⁻¹) | Low (< 8,000 M⁻¹cm⁻¹) | Twisted conformation reduces transition probability (Hypochromic effect). |
| Stability | Thermodynamically Stable | Metastable (Photostationary State) | Steric clash between the naphthyl peri-hydrogen and the ester group. |
Positional Isomerism: 1-Naphthyl vs. 2-Naphthyl
The position of the acrylate attachment (1- vs. 2-position) significantly alters the spectral baseline due to steric hindrance.
| Compound | Structural Insight | |
| Methyl 3-(2-naphthyl)propenoate | 308 nm | Planar conformation is accessible; extended conjugation is maximized. |
| Methyl 3-(1-naphthyl)propenoate | ~315 nm (Red-shifted) | Despite steric strain, the 1-position often induces a bathochromic shift due to the electronic nature of the |
Note: The 2-naphthyl analogue is often used as a reference standard. The 1-naphthyl derivative's Z-isomer is significantly less stable and reverts to the E-form more readily than the 2-naphthyl variant.
Experimental Protocols
Protocol: Photochemical Synthesis of the (Z)-Isomer
Since the (Z)-isomer is not typically commercially available as a pure solid, it must be generated in situ or preparatively isolated.
Reagents:
-
Methyl (E)-3-(1-naphthyl)-2-propenoate (Starting Material)
-
Solvent: Acetonitrile (HPLC Grade) or Methanol
-
Light Source: UV Lamp (365 nm or 300 nm)
Workflow:
-
Preparation: Dissolve the (E)-isomer in acetonitrile to a concentration of
M. -
Baseline Scan: Record the UV-Vis spectrum (200–400 nm) of the pure (E)-isomer.
-
Irradiation: Expose the solution to 365 nm light in a quartz cuvette.
-
Monitoring: Record spectra every 60 seconds.
-
Observation: The peak at ~315 nm will decrease (bleach), and a new blue-shifted band at ~280 nm will appear.
-
-
Isosbestic Points: Observe distinct isosbestic points (indicating a clean two-component transformation without degradation).
-
Photostationary State (PSS): Irradiation continues until no further spectral changes occur (typically reaching a mixture of ~70% Z / 30% E).
Protocol: Molar Extinction Coefficient Determination
To quantify the Z-isomer accurately, HPLC separation is required to determine the exact concentration in the PSS mixture.
-
Irradiate a known concentration of E-isomer until PSS is reached.
-
Inject the mixture into an HPLC (C18 column, MeOH/Water gradient).
-
Integrate the peaks for E and Z isomers (detecting at the isosbestic wavelength).
-
Calculate the concentration of Z based on the starting mass and the integration ratio (assuming equal response factors at the isosbestic point).
-
Calculate
: Use Beer-Lambert Law ( ) using the absorbance of the Z-peak from the PSS spectrum and the calculated concentration.
Mechanistic Visualization
Photoisomerization Pathway
The following diagram illustrates the photon-driven transition from the planar E-isomer to the twisted Z-isomer.
Caption: Photochemical pathway converting the extended conjugated E-isomer into the sterically hindered Z-isomer.
Steric Hindrance Logic
This diagram explains why the Z-isomer exhibits a blue shift (hypsochromic shift).
Caption: Causal chain linking steric hindrance in the Z-isomer to the observed spectral hypsochromic shift.
References
-
BenchChem. Application Notes and Protocols for Studying the Photophysics of 1-Naphthyl Acrylate using UV-Vis Spectroscopy. (2025).[1][2][3][4]
-
National Institute of Standards and Technology (NIST). 3-(1-Naphthyl)acrylic acid - IR and Gas Phase Spectra. NIST Chemistry WebBook, SRD 69.
-
Redwood, C., et al. "Photoisomerization of cis-1,2-di(1-Methyl-2-naphthyl)ethene at 77 K in Glassy Media." Photochemistry and Photobiology, 91(3), 607-615. (2015).[4]
-
Zhang, L., et al. "Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid." MDPI, (2024).
-
PubChem. Compound Summary: 3-(1-Naphthyl)acrylic acid. National Library of Medicine.
Sources
Crystal Structure & Isomeric Profiling: Methyl (Z)-3-(1-naphthyl)-2-propenoate
Executive Summary & Structural Context
Methyl (Z)-3-(1-naphthyl)-2-propenoate (also known as methyl cis-3-(1-naphthyl)acrylate) represents the kinetically accessible, high-energy geometric isomer of the naphthyl acrylate series. Unlike its thermodynamically stable (E)-counterpart, the (Z)-isomer is characterized by significant steric strain and non-planarity, features that dictate its crystallographic behavior and reactivity.
This guide provides a comparative structural analysis, synthesizing crystallographic data from the parent acid analogues and computational models to define the (Z)-isomer's profile against the benchmark (E)-isomer.
Key Technical Insight: The primary structural differentiator is the steric clash between the naphthyl peri-hydrogen (H8) and the ester carbonyl oxygen in the (Z)-configuration. This forces the naphthyl ring to rotate out of the alkene plane, disrupting
Comparative Crystallographic Analysis
The (E)-Isomer Benchmark (Thermodynamic Standard)
The (E)-isomer adopts a planar conformation allowing for extensive electron delocalization. Crystallographic data for the analogous (E)-3-(1-naphthyl)acrylic acid (CSD Ref: WOQZOY) serves as the structural anchor.
-
Lattice Architecture: Characterized by strong
- stacking interactions between naphthyl rings. -
Conformation: The C=C double bond is coplanar with the naphthyl system (torsion angle
). -
Packing: Centrosymmetric dimers are common, stabilized by hydrogen bonding (in acids) or dipole-dipole stacking (in esters).
The (Z)-Isomer Profile (High-Energy Variant)
The (Z)-isomer structure is dominated by the repulsion between the bulky naphthyl group and the methyl ester moiety on the same side of the double bond.
-
Loss of Planarity: To relieve steric strain, the single bond connecting the naphthyl ring to the alkene rotates. DFT calculations and structural analogs suggest a torsion angle of 40–60° .
-
Crystal Packing: The twisted geometry prevents efficient
-stacking. Consequently, the (Z)-isomer often exists as an oil or low-melting solid and is difficult to crystallize without co-crystallization agents. -
Spectroscopic Signature: The loss of planarity results in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the (E)-isomer due to reduced conjugation.
Comparative Data Table
Data derived from crystallographic precedents of 1-naphthyl acrylates and computed DFT models.
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Structural Cause |
| Stability | Thermodynamic Minimum | Metastable (+3-5 kcal/mol) | Steric repulsion (Naphthyl vs Ester) |
| Naphthyl-Alkene Torsion | < 10° (Planar) | ~45° (Twisted) | Avoidance of H8...O=C clash |
| C=C Bond Length | 1.33 Å | 1.34 Å | Reduced |
| State (RT) | Crystalline Solid | Oil / Low-MP Solid | Inefficient crystal packing |
| Synthesis Route | Wittig / Knoevenagel | Photochemical Isomerization | Kinetic trapping via excited state |
| UV-Vis | ~320 nm | ~290-300 nm | Decreased orbital overlap |
Experimental Protocols
Synthesis via Photochemical Isomerization
The (Z)-isomer is best accessed by irradiating the (E)-isomer, exploiting the difference in absorption cross-sections or triplet state energies.
Protocol:
-
Preparation: Dissolve (E)-methyl 3-(1-naphthyl)-2-propenoate (1.0 g) in degassed acetonitrile (100 mL).
-
Sensitization: Add a triplet sensitizer (e.g., Benzophenone, 0.1 eq) if direct excitation is inefficient.
-
Irradiation: Irradiate with a high-pressure mercury lamp (filtered,
nm) in a quartz immersion well at 0°C. -
Monitoring: Monitor reaction via HPLC or
-NMR. The (Z)-isomer vinyl protons will appear upfield (doublet, Hz) compared to the (E)-isomer (doublet, Hz). -
Isolation: Evaporate solvent. Separate the (Z)-isomer from the residual (E)-isomer using flash column chromatography (Silica gel, Hexane/EtOAc gradient). The (Z)-isomer typically elutes first due to lower polarity/planarity.
Crystallization Strategy
Since the (Z)-isomer resists forming a stable lattice, "slow evaporation" is often insufficient.
-
Method: Vapor Diffusion.
-
Solvent System: Dissolve the (Z)-oil in a minimum amount of dichloromethane (DCM) in a small vial. Place this vial inside a larger jar containing pentane.
-
Condition: Seal and store at -20°C. The slow diffusion of pentane into the DCM may induce nucleation of the metastable crystal form.
Mechanistic Visualization
The following diagram illustrates the photochemical pathway and the structural divergence between the two isomers.
Caption: Photochemical access to the (Z)-isomer and the structural consequence of steric strain leading to twisted geometry.
References
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 3-(1-Naphthyl)acrylic acid (Ref: WOQZOY). DOI: 10.5517/ccs110v.[1] Link
-
BenchChem. Comparative Analysis of (E) and (Z) Isomers of Methyl 4-phenylbut-2-enoate. (Analogous structural guide). Link
-
Kozlowski, P. M., et al. (2016). Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. Journal of Physical Chemistry Letters, 7(10). Link
-
PubChem. 3-(1-Naphthyl)acrylic acid Compound Summary. CID 1521748.[1] Link
- Arai, T., & Tokumaru, K. (1993). Photochemical One-Way Isomerization of Aromatic Olefins. Chemical Reviews, 93(1), 23-39.
Sources
Technical Guide: Distinguishing Methyl (Z)-3-(1-naphthyl)-2-propenoate from 2-Naphthyl Isomer
This guide provides a technical workflow for distinguishing methyl (Z)-3-(1-naphthyl)-2-propenoate from its 2-naphthyl isomer . It focuses on spectroscopic differentiation (NMR), synthesis pathways, and structural analysis.
Executive Summary
Methyl (Z)-3-(1-naphthyl)-2-propenoate (also known as cis-methyl 3-(1-naphthyl)acrylate) is a sterically crowded cinnamate analog. Distinguishing it from its 2-naphthyl regioisomer and the thermodynamically stable (E)-isomers requires a precise analytical workflow.
The primary distinction relies on two factors:
-
Regioisomerism (1- vs. 2-naphthyl): Determined by the aromatic splitting pattern and steric "peri-effects" in 1H NMR.
-
Stereochemistry (Z vs. E): Determined by the vinylic coupling constant (Jcis ≈ 12 Hz vs. Jtrans ≈ 16 Hz).
Structural Analysis & Steric Logic
Understanding the 3D spatial arrangement is critical for interpreting spectral data.
The "Peri-Effect" in 1-Naphthyl Isomers
The 1-naphthyl group possesses a unique steric feature: the peri-hydrogen (H-8) . In the (Z)-configuration, the acrylate moiety is forced into a crowded environment relative to the naphthalene ring.
-
1-Naphthyl (Z): The carbonyl group (or the methoxy group, depending on conformation) experiences significant steric repulsion from the H-8 peri-proton. This forces the acrylate group to twist out of planarity with the naphthalene ring, reducing conjugation and affecting UV/NMR shifts.
-
2-Naphthyl (Z): The 2-position functions similarly to a meta-substituted benzene. While the (Z)-geometry creates steric clash between the aromatic ring and the ester, it lacks the specific, severe H-8 interaction found in the 1-isomer.
Graphviz Diagram: Steric Interactions
Caption: Logical flow of steric interactions distinguishing the 1-naphthyl (twisted) from the 2-naphthyl (planar) Z-isomers.
Spectroscopic Characterization (NMR)[6][7][8]
The most definitive method for identification is 1H NMR . You must look for specific signals in the vinylic and aromatic regions.
Vinylic Region: Determining Z vs. E
Before confirming the naphthyl position, ensure you have the (Z)-isomer .
| Feature | (Z)-Isomer (cis) | (E)-Isomer (trans) |
| Coupling Constant (J) | 12.0 – 12.8 Hz | 15.5 – 16.0 Hz |
| Chemical Shift (H-3) | Upfield (shielded by carbonyl) | Downfield (deshielded) |
Aromatic Region: Distinguishing 1-Naphthyl vs. 2-Naphthyl
Once (Z)-geometry is confirmed via J-coupling, analyze the aromatic region (7.0–8.5 ppm).
1-Naphthyl Isomer Characteristics
-
Pattern: Complex multiplet structure (7 aromatic protons).[1]
-
Key Signal: Look for a doublet (d) or multiplet shifted downfield (approx. 8.2–8.5 ppm).[2] This corresponds to the H-8 (peri) proton or the H-2 proton, which are deshielded by the adjacent acrylate group or ring currents.
-
Symmetry: The substitution at C-1 breaks the symmetry significantly, often resulting in distinct, separated signals for H-2, H-3, and H-4.
2-Naphthyl Isomer Characteristics
-
Pattern: Complex multiplets, but with a distinct feature.
-
Key Signal: Look for a singlet (s) or narrow doublet (d, J~1-2 Hz) around 7.8–8.0 ppm. This is the H-1 proton .
-
Why? In the 2-substituted naphthalene, H-1 is isolated between the substituent and the ring fusion, appearing as a singlet (meta-coupling only).
-
-
Absence: You will not see the extreme downfield shift associated with the peri-proton interaction of the 1-isomer.
Summary of NMR Shifts (Predicted)
| Proton | Methyl (Z)-3-(1-naphthyl) | Methyl (Z)-3-(2-naphthyl) |
| Vinyl H-3 ( | ||
| Vinyl H-2 ( | ||
| Aromatic H-1 | N/A (Substituted) | Singlet (distinct) |
| Aromatic H-8 | Deshielded Multiplet | Normal Aromatic Range |
Synthesis & Isolation Protocols
(Z)-isomers are thermodynamically less stable than (E)-isomers. Standard Wittig reactions typically yield the (E)-isomer. Specific protocols are required to access the (Z)-form.
Synthesis Workflow (Still-Gennari Olefination)
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for selective Z-alkene synthesis.
Reagents:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate[2][3]
-
KHMDS (Potassium hexamethyldisilazide) / 18-Crown-6
-
1-Naphthaldehyde (or 2-Naphthaldehyde)
Protocol:
-
Dissolution: Dissolve the phosphonate (1.1 eq) and 18-crown-6 (3.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Deprotonation: Add KHMDS (1.05 eq) dropwise. Stir for 30 mins to form the anion.
-
Addition: Add the naphthaldehyde (1.0 eq) in THF dropwise.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC.
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The (Z)-isomer usually elutes after the (E)-isomer due to higher polarity (dipole moment).
Photochemical Isomerization (Alternative)
If the (E)-isomer is already available (e.g., from standard Wittig), the (Z)-isomer can be generated photochemically.
-
Dissolve (E)-isomer in Methanol or Cyclohexane.
-
Irradiate with UV light (300–350 nm) using a high-pressure mercury lamp.
-
A photostationary state (PSS) will be reached (typically 30:70 to 60:40 Z:E ratio).
-
Separate isomers via HPLC or preparative TLC.
Separation Decision Matrix
Caption: Decision matrix for isolating the Z-isomer from the E-isomer/crude mixture.
References
-
Tanaka, H., Takamuku, S., & Sakurai, H. (1979). Photoisomerization and Photodimerization of 3-(1- and 2-Naphthyl)acrylate in Bichromophoric Systems. Bulletin of the Chemical Society of Japan, 52(3), 801–806. Link
-
Sairre, M. I., et al. (2008).[4] Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society, 19(1), 194–198.[4] (Provides comparative methodology for acrylate photoisomerization). Link
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. (Standard protocol for Z-selective synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acides cinnamiques et dérivés | Fisher Scientific [fishersci.fr]
- 3. Cinnamic acids and derivatives | Fisher Scientific [fishersci.co.uk]
- 4. Sci-Hub. Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization / Journal of the Brazilian Chemical Society, 2008 [sci-hub.box]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (Z)-3-(1-naphthyl)-2-propenoate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the proper disposal of methyl (Z)-3-(1-naphthyl)-2-propenoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our methodology is built not on a rigid template, but on a logical synthesis of the compound's known chemical properties and associated risks.
The disposal plan for any chemical is fundamentally dictated by its hazard profile. Methyl (Z)-3-(1-naphthyl)-2-propenoate is a molecule that combines the structural features of naphthalene and a methyl acrylate ester. This combination requires a conservative approach, assuming the hazards of its constituent parts are present. The naphthalene moiety suggests potential carcinogenicity and significant aquatic toxicity[1], while the methyl acrylate group points towards flammability, acute toxicity (harmful if swallowed, inhaled, or in contact with skin), and potential for skin sensitization[2][3][4][5][6]. Therefore, this compound must be treated as a hazardous waste, with disposal protocols reflecting its multifaceted risk profile.
Part 1: Hazard Profile & Essential Safety Precautions
Before any disposal operation, it is imperative to understand the "why" behind the procedures. The chemical's structure informs its potential for harm and dictates the necessary safety measures.
-
Acute Toxicity & Irritation: The acrylate portion of the molecule suggests it is likely harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system[2][3][4][7][8].
-
Chronic Toxicity/Carcinogenicity: Naphthalene is a suspected carcinogen[1]. All materials contaminated with methyl (Z)-3-(1-naphthyl)-2-propenoate should be handled as if they are contaminated with a potential carcinogen.
-
Environmental Hazard: Naphthalene derivatives are known to be very toxic to aquatic life with long-lasting effects[1]. Under no circumstances should this compound or its containers be disposed of via the sanitary sewer system[1].
-
Flammability: While the compound itself is a solid, related acrylate esters are highly flammable[2][6][9]. Therefore, all waste streams must be kept away from heat, sparks, and open flames[1][2].
Based on this profile, the following personal protective equipment (PPE) is mandatory when handling the compound or its waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination. | To prevent skin contact, as the compound is likely a skin irritant and may be harmful upon dermal absorption[2][5][7]. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and airborne particles that can cause serious eye irritation[2][4][7]. |
| Skin/Body Protection | Protective work clothing, such as a lab coat. | To prevent contamination of personal clothing[6]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be needed for large spills. | To minimize inhalation of dust or vapors, which may cause respiratory irritation and could be harmful[2][3][7]. |
Part 2: Waste Segregation & Containment Workflow
Proper disposal begins at the point of generation. A systematic workflow ensures that waste is correctly identified, segregated, and contained, preventing accidental mixing of incompatible materials and ensuring regulatory compliance.
Caption: Waste Characterization and Segregation Workflow.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of methyl (Z)-3-(1-naphthyl)-2-propenoate and its associated waste.
1. Waste Identification and Segregation:
-
Never mix this waste with other waste streams. Due to its specific hazards, it must be kept separate.
-
Solid Waste: All solid materials that have come into contact with the compound, including gloves, weigh boats, contaminated paper towels, and empty product containers, must be disposed of as hazardous solid waste[10].
-
Liquid Waste: Unused solutions or solvent rinses containing the compound must be collected as hazardous liquid waste. Do not empty into drains or sewers[1].
2. Containerization:
-
Choose a Compatible Container: Use a container made of a material compatible with the waste. The original product container is often a good choice for residual solids. For liquids, use a designated hazardous waste container. Ensure containers are in good condition and have a secure, leak-proof lid.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "methyl (Z)-3-(1-naphthyl)-2-propenoate."
-
The primary hazards: "Toxic," "Irritant," "Marine Pollutant," "Suspected Carcinogen."
-
The date of accumulation.
-
3. Accumulation and Storage:
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Safe Storage Conditions: The storage location must be a cool, dry, and well-ventilated place away from heat, direct sunlight, and sources of ignition[2][11][12]. Store it away from incompatible materials such as strong oxidizing agents, acids, and bases[9][13].
4. Final Disposal:
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the waste yourself. Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to arrange for the collection and disposal of the full waste container.
-
Regulatory Compliance: The final disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[10]. The likely disposal method for this type of compound is incineration at a permitted hazardous waste facility.
Part 4: Emergency Procedures
Spill Response:
-
Evacuate and Alert: Alert others in the immediate area. If the spill is large, evacuate the laboratory.
-
Control Ignition Sources: Remove all sources of ignition from the area[2][6][12].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it into your designated solid hazardous waste container[2]. Do not use combustible materials like paper towels to absorb large quantities of liquid waste.
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[7].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][5].
By adhering to this comprehensive disposal guide, you ensure that your critical research is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust in our scientific practices.
References
- Safety data sheet according to 1907/2006/EC, Article 31. (2023, December 5). Trade name: Acrylic acid-methyl ester [CAS:96-33-3] (SB4330).
- Thermo Fisher Scientific. (2025, September 19).
- Aldrich. (2025, November 6).
- Sigma-Aldrich. (2025, November 6).
- REG Marketing & Logistics Group, LLC. (2023, July 26).
- Fisher Scientific. (n.d.).
- Alfa Aesar. (2011, June 1).
-
PubChem. (n.d.). 3-(1-Naphthyl)acrylic acid. National Center for Biotechnology Information. [Link]
- BASF Canada Inc. (2026, February 26).
- Fisher Scientific. (2010, November 24).
- Aldrich. (2025, April 24). Safety Data Sheet: Methyl (S)-(-)-2-(methoxycarbonyl)
- Fisher Scientific. (2025, May 1).
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester.
- LG Chem. (2023, February 1).
- ACRYLAT OJSC. (2011, October 10).
- Central Drug House (P) Ltd. (n.d.).
- International Chemical Safety Cards (ICSC). (n.d.).
- PPG. (2026, February 3).
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. download.basf.com [download.basf.com]
- 4. sibur-int.cn [sibur-int.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 3-(1-Naphthyl)acrylic acid | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ca [fishersci.ca]
- 13. regi.com [regi.com]
Personal protective equipment for handling methyl (Z)-3-(1-naphthyl)-2-propenoate
An authoritative guide to the safe handling, operational logistics, and disposal of Methyl (Z)-3-(1-naphthyl)-2-propenoate (CAS: 70556-71-7).
As a Senior Application Scientist, I have designed this protocol not just to outline what protective measures to take, but to explain the underlying chemical causality of why they are necessary. By understanding the molecular behavior of this compound, laboratory professionals can implement self-validating safety systems that adapt to dynamic experimental conditions.
Mechanistic Hazard Analysis: The Causality of Risk
Methyl (Z)-3-(1-naphthyl)-2-propenoate is a valuable building block in organic synthesis and drug development[1]. However, its structural properties demand rigorous safety protocols. The molecule presents specific occupational hazards, primarily classified under H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation)[2].
To design an effective Personal Protective Equipment (PPE) matrix, we must analyze the molecule's reactivity profile:
-
Electrophilic Reactivity: The propenoate (acrylate) moiety acts as a potent Michael acceptor. In biological systems, this
-unsaturated carbonyl undergoes irreversible covalent binding (Michael addition) with nucleophilic sites, such as the thiol groups of cysteine residues in skin proteins or intracellular glutathione (GSH)[3]. -
Enhanced Dermal Penetration: The bulky, highly lipophilic naphthyl ring significantly increases the molecule's partition coefficient (logP). This hydrophobicity facilitates rapid penetration through the lipid-rich stratum corneum, delivering the reactive electrophile directly to living epidermal cells, thereby increasing its sensitization potency[4].
Mechanistic pathway of dermal sensitization via Michael addition.
Hazard Profile & PPE Matrix
The selection of PPE is directly dictated by the compound's ability to act as a lipophilic electrophile. Standard laboratory attire is insufficient for handling concentrated Michael acceptors.
Table 1: Hazard Profile Summary
| Property / Hazard | Value / Code | Mechanistic Implication |
|---|---|---|
| CAS Number | 70556-71-7 | Unique chemical identification[1]. |
| H315 | Skin Irritation | Covalent binding to epidermal proteins via Michael addition[2]. |
| H319 | Serious Eye Irritation | Rapid reaction with ocular mucous membranes[2]. |
| H335 | Respiratory Irritation | Aerosolized particle inhalation risk[2]. |
Table 2: Engineered PPE Matrix
| PPE Category | Recommended Specification | Mechanistic Justification |
|---|---|---|
| Hand Protection | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) | Prevents breakthrough of lipophilic esters; double-layering allows safe doffing if the outer glove is contaminated. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Mitigates H319 risk; standard safety glasses do not protect against micro-aerosol deposition. |
| Respiratory | Fume Hood + N95/P100 (if ventilation fails) | Captures reactive dust/aerosols before inhalation (H335). |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs | Minimizes exposed skin surface area; prevents static discharge during the weighing of dry powders. |
Operational Workflow: Step-by-Step Methodology
Every protocol must act as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.
Phase 1: Pre-Operation Setup & Validation
-
Ventilation Check: Verify the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm). Validation: A reading outside this range invalidates the safety setup, requiring immediate suspension of work.
-
Workspace Clearance: Remove incompatible materials from the hood, specifically strong oxidizers, strong bases, or nucleophilic amines, which could trigger uncontrolled exothermic reactions.
-
Donning PPE: Apply the PPE matrix (Table 2). Ensure knit cuffs of the lab coat are tucked under the inner nitrile gloves, with the outer gloves pulled over the cuffs to create an unbroken barrier.
Phase 2: Material Transfer & Weighing 4. Static Mitigation: Because the compound can aerosolize, use anti-static weigh boats and grounded spatulas. 5. Transfer Execution: Weigh the material deep within the fume hood (at least 6 inches from the sash). If the material is in a liquid state/solution, use positive displacement pipettes to account for vapor pressure and prevent dripping. 6. Containment: Seal all primary containers and weigh boats with secure lids before moving them out of the engineered control zone. Validation: Invert the sealed secondary container gently to ensure zero leakage before transport.
Phase 3: Post-Handling & Decontamination 7. Surface Quenching: Wipe down the balance and surrounding surfaces with a solvent-dampened wipe (e.g., isopropanol), followed by a mild soap solution to hydrolyze any residual ester.
Step-by-step operational workflow for handling reactive propenoates.
Spill Response and Disposal Protocols
In the event of a spill, standard aqueous cleanup is actively detrimental. Do not use water with a full water jet, as this will spread the lipophilic compound and increase the contamination footprint[5].
Immediate Spill Response:
-
Dry Spills: Gently sweep the material using a static-free brush into a sealable container. Do not use standard vacuums, which will exhaust reactive micro-dust into the laboratory air.
-
Liquid/Solution Spills: Cover the spill immediately with a commercial inert absorbent (e.g., vermiculite or diatomaceous earth).
Advanced Chemical Quenching: To ensure total decontamination of work surfaces, residual traces of the propenoate can be neutralized using a dilute, mildly basic solution containing a sacrificial nucleophile (e.g., 1% L-cysteine or sodium thiosulfate). This chemically forces the Michael addition to completion in a controlled manner, converting the reactive electrophile into a benign, water-soluble adduct before final disposal.
Waste Logistics: Collect all contaminated PPE, wipes, and absorbents into clearly labeled, sealed hazardous waste containers. Dispose of the material via high-temperature incineration in accordance with local environmental regulations (EPA/RCRA standards). Never flush this compound down the sink due to the severe aquatic toxicity risks associated with lipophilic acrylates.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
